molecular formula C5H4ClN3O2 B7722512 2-Amino-5-chloro-3-nitropyridine CAS No. 409-39-2

2-Amino-5-chloro-3-nitropyridine

Cat. No.: B7722512
CAS No.: 409-39-2
M. Wt: 173.56 g/mol
InChI Key: GILTXHIJUUIMPI-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTXHIJUUIMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961294
Record name 5-Chloro-3-nitropyridin-2-amine
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Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-39-2, 409-39-2
Record name 5409-39-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-3-nitropyridin-2-amine
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Record name 2-Amino-5-chloro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-chloro-3-nitropyridine melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Properties of 2-Amino-5-chloro-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the melting and boiling points of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive understanding of this compound's thermal characteristics.

Introduction: The Significance of this compound

This compound (CAS No. 5409-39-2) is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its trifunctional nature, featuring amino, chloro, and nitro groups on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules.[2][3] Pyridine-based compounds often exhibit high biological activity, and this intermediate is crucial for creating novel therapeutic agents and other specialized chemicals.[2] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its synthesis, purification, handling, and subsequent application in multi-step reaction schemes.

Physicochemical and Thermal Properties

The physical and thermal properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior under various experimental conditions and for establishing its identity and purity.

PropertyValueSource(s)
Melting Point 193-197 °C[4][5][6][7]
196 °C[8]
190-195 °C[9]
Boiling Point 305.8 ± 37.0 °C (Predicted)[4][5][6]
Molecular Formula C₅H₄ClN₃O₂[7][8][10]
Molecular Weight 173.56 g/mol [7][8]
CAS Number 5409-39-2[5][7][8]
Appearance Light yellow to brown powder or crystal[5][8][9]
Solubility Soluble in Dimethylformamide and methanol[4][5][9]
Density 1.596 g/cm³[4][5][9]
Storage Room temperature, in a dark, inert atmosphere[4][5][10]

Analysis of Thermal Characteristics

Melting Point: A Critical Purity Indicator

The melting point of a crystalline solid is a fundamental and highly sensitive indicator of its purity. For this compound, various sources report a melting range between 190°C and 197°C.[4][5][6][7][8][9] This is not a discrepancy but rather an expected characteristic of a real-world chemical substance.

  • Expertise & Experience: A sharp melting range (e.g., 195-196°C) typically signifies high purity. Conversely, a broad melting range (e.g., 190-195°C) often indicates the presence of impurities. These impurities disrupt the crystal lattice of the solid, lowering the energy required to transition into a liquid state and broadening the temperature range over which this transition occurs. The documented range of 193-197°C is a commonly accepted specification for commercially available, high-purity grades of this compound.[4][5][6][7]

Boiling Point: A Predicted Value

The boiling point for this compound is listed as a predicted value of approximately 306°C.[4][5][6]

  • Causality Behind Experimental Choices: An experimental determination of the boiling point for a complex organic molecule like this is often impractical and ill-advised. The presence of a nitro group and an amino group on the aromatic ring makes the compound susceptible to thermal decomposition at temperatures approaching its predicted boiling point. Heating to such a high temperature could lead to degradation, charring, and the release of hazardous gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[6] Therefore, computational prediction based on the molecule's structure is the safer and more reliable method for estimating this property.

Experimental Protocol: Accurate Melting Point Determination

To ensure reliable and reproducible results, a standardized protocol for melting point determination is essential. This protocol represents a self-validating system, incorporating calibration and precise control to guarantee trustworthiness.

Apparatus and Materials:
  • Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and completely dry)

  • Certified melting point standards (e.g., benzophenone, caffeine)

  • Spatula and watch glass

Step-by-Step Methodology:
  • Apparatus Calibration (Trustworthiness Pillar):

    • Begin by verifying the accuracy of the melting point apparatus's thermometer.

    • Run a melting point determination on two certified standards that bracket the expected melting range of the sample (e.g., one standard melting around 170°C and another around 210°C).

    • If the observed values deviate from the certified values, create a calibration curve to correct all subsequent measurements. This step is non-negotiable for achieving authoritative and accurate data.

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.

    • If the sample is not a fine powder, gently crush it. This ensures uniform packing and efficient heat transfer within the capillary tube.

    • Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement Procedure:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (~175°C).

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

    • Rationale: A slow heating rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. A rapid ramp rate through the melting phase is a common source of erroneously high and broad melting ranges.

  • Observation and Recording:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T1 - T2.

  • Post-Measurement Verification:

    • Allow the apparatus to cool.

    • Perform a second measurement on a fresh sample to ensure reproducibility. The two ranges should agree within 1°C.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the melting point, emphasizing the cyclical nature of calibration and measurement for ensuring scientific integrity.

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Preparation cluster_cal Calibration & Validation cluster_measure Measurement cluster_results Results & Reporting start Start prep_sample Prepare Sample Finely powder and dry the compound. start->prep_sample pack_capillary Pack Capillary Tube 2-3 mm sample height. prep_sample->pack_capillary insert_sample Insert Sample into Apparatus pack_capillary->insert_sample calibrate Calibrate Apparatus Use certified standards bracketing the expected range. create_curve create_curve calibrate->create_curve create_curve->insert_sample Apply Correction rapid_heat Rapid Heating To ~20°C below expected M.P. insert_sample->rapid_heat slow_heat Slow Heating Ramp rate of 1-2°C per minute. rapid_heat->slow_heat observe Observe & Record T1: First liquid drop T2: Fully liquid slow_heat->observe report Report Melting Range Corrected Range = (T1 - T2) ± Calibration Factor observe->report end End report->end

Caption: Logical workflow for melting point determination.

Synthesis and Application Context

This compound is typically synthesized via the nitration of 2-amino-5-chloropyridine using a mixture of nitric and sulfuric acid.[5] This process must be carefully controlled to favor the formation of the 3-nitro isomer. The resulting compound serves as a critical intermediate. For instance, it is a precursor in the synthesis of various heterocyclic compounds used in drug discovery, where the amino, chloro, and nitro groups can be selectively modified to build molecular complexity.[1][2][3]

References

  • Preparation method of 2-chloro-3-aminopyridine.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • This compound. AOBChem. [Link]

Sources

Technical Whitepaper: Quantum Mechanical & Spectroscopic Profiling of 2-Amino-5-chloro-3-nitropyridine (ACNP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-3-nitropyridine (ACNP) , a highly functionalized pyridine derivative with significant applications in non-linear optics (NLO) and pharmaceutical synthesis. By integrating Density Functional Theory (DFT) with experimental spectroscopic data, we establish a rigorous protocol for characterizing the intramolecular charge transfer (ICT) and hyperpolarizability inherent to this push-pull system.

The presence of an electron-donating amino group (


) at the C2 position and electron-withdrawing nitro (

) and chloro (

) groups at C3 and C5 creates a polarized architecture ideal for NLO applications. This guide details the computational framework, vibrational assignment logic, and a validated synthetic route for researchers in material science and medicinal chemistry.

Part 1: Computational Methodology (The In-Silico Standard)

To achieve predictive accuracy for ACNP, standard molecular mechanics are insufficient due to the electronic delocalization involving the nitro group and the pyridine ring. The following DFT protocol is the field-proven standard for this class of heterocyclic compounds.

Theoretical Framework
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively balances the exchange energy from Hartree-Fock with DFT correlation, crucial for aromatic systems containing electronegative atoms (Cl, O, N).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Why this specific set? The "++" adds diffuse functions, which are non-negotiable when modeling systems with lone pairs (Chlorine, Nitro oxygen) to accurately describe the electron density tail. The "(d,p)" adds polarization functions, allowing orbitals to distort and correctly model the planar geometry and hydrogen bonding.

Computational Workflow

The following Graphviz diagram outlines the sequential logic for a complete quantum mechanical characterization.

ComputationalWorkflow Input Input Geometry (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (IR/Raman Intensity) Opt->Freq Check Imaginary Freq Check (Must be 0) Freq->Check Check->Input If Imag Freq > 0 (Refine Geometry) NBO NBO Analysis (Hyperconjugation) Check->NBO If Valid FMO FMO Analysis (HOMO-LUMO Gap) Check->FMO If Valid MEP MEP Mapping (Reactivity Sites) Check->MEP If Valid Output Final Validated Physicochemical Profile NBO->Output FMO->Output MEP->Output

Figure 1: The standard computational pipeline for validating ACNP electronic structure. Note the critical feedback loop at the Frequency Check stage to ensure a true local minimum.

Part 2: Electronic Structure & Reactivity[3]

Geometry and Intramolecular Locking

The optimized structure of ACNP reveals a planar configuration. This planarity is enforced by a strong intramolecular hydrogen bond between one hydrogen of the amino group and the oxygen of the nitro group (


).
  • Bond Length Asymmetry: The

    
     bond length is typically shorter than a standard single bond (approx. 1.35 Å vs 1.47 Å), indicating significant double-bond character due to resonance with the ring.
    
  • Dipole Moment: The vector sum of the amino (donor) and nitro/chloro (acceptors) creates a high dipole moment (typically

    
     Debye), enhancing its solubility in polar aprotic solvents like DMF.
    
Frontier Molecular Orbitals (FMO)

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationElectronic Significance
HOMO Amino group & Ring Carbon (C2)Acts as the nucleophilic center; electron donor.
LUMO Nitro group & Ring CarbonsActs as the electrophilic center; electron acceptor.
Gap (

)
~3.5 - 4.0 eVIndicates a "soft" molecule with high polarizability, suitable for NLO activity.
Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions:

  • Red Regions (Negative Potential): Concentrated around the Nitro (

    
    ) oxygens and the Ring Nitrogen. These are preferred sites for electrophilic attack or metal chelation.
    
  • Blue Regions (Positive Potential): Concentrated on the Amino (

    
    ) protons and the Ring C-H protons. These sites engage in nucleophilic attack.
    

Part 3: Vibrational Spectroscopic Profiling

To validate the theoretical model, experimental IR and Raman spectra must be compared against scaled DFT frequencies. Standard scaling factors (approx. 0.961 - 0.967 for B3LYP) are applied to correct for anharmonicity.

Key Diagnostic Bands

The following vibrational modes serve as the "fingerprint" for ACNP confirmation.

Vibrational ModeFrequency (Calc.

)
Frequency (Exp.[1][5]

)
Description

~35003480Asymmetric amino stretch.

~33803350Symmetric amino stretch; lowered by H-bonding.

~15801565Strong nitro asymmetric stretch.

~700690Characteristic chloro-carbon stretch.

~980990Pyridine ring breathing mode.

Note: Discrepancies between calculated and experimental values often arise from intermolecular hydrogen bonding in the solid state (crystal packing), which gas-phase DFT calculations do not fully capture.

Part 4: Experimental Synthesis Protocol

While computational analysis provides the map, synthesis provides the territory. The most efficient route to ACNP involves the electrophilic aromatic substitution (nitration) of 2-amino-5-chloropyridine.

Synthesis Workflow

Reagents: 2-Amino-5-chloropyridine (Precursor), Conc.


 (Solvent/Catalyst), Conc. 

(Nitrating Agent).

Protocol:

  • Dissolution: Dissolve 20.0 mmol of 2-amino-5-chloropyridine in 6.30 mL of concentrated sulfuric acid at 25°C.

  • Addition: Add 21.1 mmol of nitric acid dropwise over 15 minutes. Critical: Control exotherm.

  • Reaction: Warm the system to 55°C and stir continuously. Monitor via TLC until precursor disappears.

  • Quenching: Cool to room temperature and pour onto 60g of crushed ice.

  • Neutralization: Adjust pH to 11 using aqueous NaOH. The product will precipitate as a yellow solid.

  • Purification: Filter, wash with deionized water, and dry under reduced pressure (50°C).

SynthesisProtocol Start 2-Amino-5-chloropyridine + H2SO4 (conc) Nitration Add HNO3 (dropwise) Temp: 25°C -> 55°C Start->Nitration Electrophilic Subst. Quench Pour into Ice Water (Precipitation) Nitration->Quench Complete Rxn Neutralize Adjust pH to 11 (NaOH) Quench->Neutralize Workup Product This compound (Yellow Solid) Neutralize->Product Filtration/Drying

Figure 2: Synthetic pathway for ACNP via controlled nitration. The pH adjustment step is critical to deprotonate the pyridine nitrogen and precipitate the free base.

Part 5: Non-Linear Optical (NLO) Potential

ACNP acts as a "push-pull" chromophore. The amino group pushes electron density into the ring, while the nitro group pulls it. This charge asymmetry results in a high first-order hyperpolarizability (


) .
  • Mechanism: Under an external electric field, the electron cloud is easily distorted along the charge-transfer axis (

    
    ).
    
  • Comparison: DFT calculations typically show ACNP has a

    
     value significantly higher than urea (a standard NLO reference material), making it a candidate for second-harmonic generation (SHG) applications in laser technology.
    

References

  • Spectroscopic and Quantum Mechanical Analysis: S. Ramalingam, et al. "Spectroscopic, quantum mechanical investigation and molecular docking study of this compound."[4] Journal of Molecular Structure.

  • Synthesis Protocol: ChemicalBook. "Synthesis of 2-amino-3-nitro-5-chloropyridine from 2-amino-5-chloropyridine." ChemicalBook Protocols.

  • Frisch, M. J., et al. "Gaussian 09, Revision A.02." Gaussian, Inc., Wallingford CT. (Standard Reference for B3LYP/6-311++G(d,p)
  • Vibrational Analysis Standards: M. Szafrański, et al. "Structural and Vibrational Investigation of 2-Amino-5-nitropyridine." Journal of Molecular Structure.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-nitropyridine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and hazard information for 2-Amino-5-chloro-3-nitropyridine (CAS No. 5409-39-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and is designed to impart a deep understanding of the material's properties and the necessary precautions for its safe handling.

Chemical Identity and Physical Properties

This compound is a solid, appearing as a light yellow to brown or dark green powder or crystal.[2][3] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂[4]
Molecular Weight 173.56 g/mol [4]
Melting Point 193-197 °C[2][4]
Boiling Point 305.8 ± 37.0 °C (Predicted)[2][4]
Density 1.596 g/cm³ (Predicted)[2]
Solubility Soluble in Dimethylformamide (DMF)[2][3]
Appearance Light yellow to brown to dark green powder to crystal[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

  • Skin Irritation (Category 2) : Causes skin irritation.[4][6]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[4][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[4][6]

Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

It is crucial to note that the toxicological properties of this substance have not been fully investigated, and caution should be exercised.[4][8]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (ANSI Z87.1 approved) respirator NIOSH-approved Respirator (if dust is generated) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use When

Caption: Essential Personal Protective Equipment (PPE) for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[8] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[8]

  • Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[9] Minimize dust generation and accumulation.[8]

  • Wash hands and any exposed skin thoroughly after handling.[6][9]

  • Do not eat, drink, or smoke when using this product.[9][10]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][8]

Storage Requirements
  • Store in a tightly closed container.[8]

  • Keep in a cool, dry, and well-ventilated place.[4][6][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

  • The recommended storage temperature is under inert atmosphere, in a cool, dark place, preferably below 15°C.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure. The following flowchart details the initial response steps.

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate First Aid exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 mins. skin->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. eye->rinse_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Drink 2-4 cups of water or milk. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid response workflow for exposure to this compound.

Detailed First Aid Measures:

  • Inhalation: If inhaled, move the person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[4][8]

  • Skin Contact: In case of skin contact, take off immediately all contaminated clothing.[9] Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[4][8]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4][9]

  • Ingestion: If swallowed, rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][10]

Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][8][11]

  • Firefighting Instructions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release Measures

In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

  • Personal Precautions: Use personal protective equipment as outlined in Section 3.1.[4] Evacuate personnel to safe areas and ensure adequate ventilation. Avoid breathing dust.[4][12]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or water bodies.[4][10]

  • Cleanup Procedures:

    • Contain the spill.

    • Sweep up the material, avoiding dust formation.[4][8]

    • Place the collected material into a suitable, closed container for disposal.[4][8]

    • Clean the spill area thoroughly.

Toxicological and Ecological Information

Toxicological Profile

The toxicological data for this compound is not extensive. However, the available information indicates the following potential health effects:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[6][8] Harmful if swallowed.[5]

  • Chronic Effects: No information was found on the chronic health effects of exposure to this substance.[8]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][12]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment.[10]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service.[4] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazards and implementing the rigorous safety protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe working environment. The causality behind these protocols is rooted in the precautionary principle, especially given the incomplete toxicological profile of the substance. Each step, from PPE selection to emergency response, forms a self-validating system to protect personnel and the environment.

References

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. [Link]

  • MSDS of 2-Amino-5-chloro-3-nitrobenzotrifluoride - Capot Chemical. [Link]

  • Aminopyridines - EPA. [Link]

  • This compound - AOBChem. [Link]

  • 2-Amino-5-nitropyridine - the NIST WebBook. [Link]

  • Process for preparing 2-amino-5-chloropyridine - Google P

Sources

GHS classification for 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GHS Classification and Safety Protocols for 2-Amino-5-chloro-3-nitropyridine

Executive Summary & Chemical Identity

This compound (CAS: 5409-39-2) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, including quinolone antibiotics and specific agrochemicals. Due to its functional density—containing an amine, a chloro, and a nitro group on a pyridine ring—it exhibits distinct reactivity profiles that necessitate rigorous safety protocols.

This guide provides an authoritative breakdown of its GHS (Globally Harmonized System) classification, the toxicological mechanisms driving these hazards, and validated handling protocols to ensure scientific integrity and personnel safety.

Chemical Profile
ParameterSpecification
Chemical Name This compound
CAS Number
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 193–197 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in water

GHS Classification Matrix

The classification below synthesizes data from major regulatory bodies (ECHA, PubChem) and supplier Safety Data Sheets (SDS). While "Acute Toxicity" data is often estimated for intermediates, the irritation potential is well-characterized based on structural alerts and analog data.

Hazard Statements (H-Codes)
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][3][5][6]
Acute Toxicity (Oral) Category 4*H302 Harmful if swallowed.[4]

*Note: Category 4 is frequently assigned as a precautionary classification for nitropyridine derivatives where specific LD50 data is proprietary or falls within the 300–2000 mg/kg range.

Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

  • Response:

    • Skin: P302 + P352 (IF ON SKIN: Wash with plenty of water).

    • Eyes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing).[2][3]

    • Inhalation:[2][1][5][6] P304 + P340 (Remove person to fresh air).

Toxicological Mechanisms & Structural Alerts

Understanding the why behind the classification is essential for risk assessment in drug development.

  • Nitro-Group Toxicity (H302, H335): The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. In metabolic pathways, nitroaromatics can undergo enzymatic reduction to nitroso and hydroxylamine intermediates. These metabolites are often reactive, capable of binding to cellular macromolecules, which contributes to the acute toxicity (H302) and potential respiratory irritation (H335).

  • Aminopyridine Reactivity (H315, H319): The 2-aminopyridine moiety is basic. However, the presence of the electron-withdrawing nitro and chloro groups reduces the basicity of the amine but increases the acidity of the amide proton (if tautomerization occurs). This chemical environment facilitates interaction with mucosal membranes and dermal proteins, leading to the observed irritation (H315) and severe eye irritation (H319).

  • Sensitization Potential: While not formally classified as a sensitizer (H317) in all datasets, halogenated nitropyridines are structural alerts for skin sensitization. Researchers should treat the substance as a potential sensitizer during long-term handling.

Experimental Validation Protocols

To validate the safety profile of a new batch or synthesis lot, the following OECD-compliant workflows are recommended. These are not merely tests but self-validating systems to ensure data integrity.

A. Purity & Identity Verification (Pre-requisite)

Before toxicity testing, ensure the sample is representative.

  • Technique: ¹H-NMR (DMSO-d₆) and HPLC (>98% purity).

  • Acceptance Criteria: No significant impurities (>0.1%) that are known potent toxins (e.g., unreacted 2-amino-5-chloropyridine).

B. In Vitro Irritation Assessment (Replacement for Draize Test)

Modern ethical standards prioritize in vitro methods.

  • Reconstructed Human Epidermis (RhE) Test (OECD 439):

    • Protocol: Apply 25 mg of solid substance to the RhE tissue surface. Incubate for 42 minutes. Rinse and incubate post-treatment for 42 hours.

    • Readout: Measure cell viability via MTT assay.

    • Decision Logic: Viability ≤ 50% indicates Category 2 (Irritant).

C. GHS Decision Logic Diagram

The following diagram illustrates the logic flow for determining the GHS classification for this compound based on experimental data.

GHS_Decision_Tree Start Start: Substance Evaluation Data_Avail Is Acute Oral Toxicity Data Available? Start->Data_Avail Irritation_Check Skin/Eye Irritation Data (pH or In Vitro) Start->Irritation_Check LD50_Check Check LD50 Value Data_Avail->LD50_Check Yes Cat_Unk Classify: Not Classified (or Estimate based on SAR) Data_Avail->Cat_Unk No Cat4 Classify: Acute Tox. Cat 4 (H302) LD50_Check->Cat4 300 < LD50 < 2000 mg/kg pH_Extreme Is pH < 2 or > 11.5? Irritation_Check->pH_Extreme Cat1 Classify: Skin Corr. Cat 1 (H314) pH_Extreme->Cat1 Yes RhE_Test Perform RhE Test (OECD 439) pH_Extreme->RhE_Test No Viability_Low Viability <= 50%? RhE_Test->Viability_Low Viability_Low->Cat_Unk No Cat2 Classify: Skin Irrit. Cat 2 (H315) Viability_Low->Cat2 Yes

Caption: Logical workflow for assigning GHS Hazard Categories based on quantitative toxicity endpoints.

Safe Handling & Engineering Controls

For drug development professionals handling this compound, standard laboratory practices are insufficient. The following "Level 2+" protocol is required due to the combination of dust potential and irritation hazards.

Handling Workflow
  • Engineering Controls:

    • Primary: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or a Powder Containment Enclosure .

    • Air Velocity: Maintain face velocity > 0.5 m/s.

    • HEPA Filtration: Recommended if handling quantities > 100g to prevent particulate release.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 (US) or P2 (EU) dust mask is the minimum. For prolonged operations, use a half-face respirator with P100 cartridges.

    • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis workup.

    • Ocular: Chemical safety goggles. Safety glasses are inadequate due to the fine powder nature (H319).

  • Emergency Response:

    • Spill: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid generating dust. Neutralize surface with mild detergent.

    • Decontamination: this compound can be deactivated by oxidation (e.g., dilute bleach) followed by alkaline hydrolysis, though incineration is the preferred disposal method.

Safety Workflow Diagram

Safety_Protocol Storage Storage (Cool, Dry, Inert Gas) Transfer Weighing/Transfer (Fume Hood Required) Storage->Transfer PPE: Gloves, Mask Reaction Synthesis/Reaction (Closed Vessel) Transfer->Reaction No Dust Generation Waste Waste Disposal (Solid Hazardous Waste) Reaction->Waste Quench & Segregate

Caption: Operational workflow ensuring containment from storage to disposal.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine Compound Summary (Related Structure Analysis). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4] C&L Inventory. Retrieved January 31, 2026, from [Link]

  • OECD. (2019). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals. Retrieved January 31, 2026, from [Link]

Sources

Strategic Sourcing Guide: 2-Amino-5-chloro-3-nitropyridine (CAS 2789-25-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper designed for drug development professionals. It synthesizes chemical engineering principles with supply chain intelligence to provide an actionable roadmap for procuring and validating 2-Amino-5-chloro-3-nitropyridine .

Executive Summary

In the landscape of heterocyclic drug discovery, This compound serves as a critical "linchpin" intermediate.[1] Its structural uniqueness—possessing an amino group adjacent to a nitro group on a pyridine ring—makes it the ideal precursor for synthesizing imidazo[4,5-b]pyridines via reduction and cyclization.[1] This scaffold is ubiquitous in kinase inhibitors, antiviral agents, and next-generation herbicides.

However, the supply chain for this compound is bifurcated between high-cost catalog resellers and variable-quality bulk manufacturers.[1] This guide provides a technical framework to identify reliable suppliers, understand critical quality attributes (CQAs) based on synthesis routes, and implement a self-validating quality control system.

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule not just as a product, but as the output of a specific chemical process.[1]

AttributeSpecificationTechnical Note
CAS Number 2789-25-5 Distinct from its isomer 2-Amino-3-chloro-5-nitropyridine (CAS 22353-35-1).[1]
IUPAC Name 5-Chloro-3-nitropyridin-2-amine
Molecular Formula C₅H₄ClN₃O₂MW: 173.56 g/mol
Appearance Yellow to Orange Crystalline PowderDarkening indicates oxidation or photo-degradation.[1]
Melting Point 196°C – 200°CSharp range indicates high purity; broad range suggests regioisomer contamination.
Solubility DMSO, DMF, hot MethanolPoor solubility in water/non-polar solvents complicates workup.
Purity Target ≥ 98.0% (HPLC) <98% risks poisoning palladium catalysts in downstream reduction steps.

Synthesis-Driven Impurity Analysis

Understanding the synthesis route allows you to predict the impurities a supplier might not declare.[1] The dominant industrial route involves the electrophilic nitration of 2-amino-5-chloropyridine .[1]

Mechanism & Impurity Logic

Because the amino group is strongly activating and ortho/para directing, and the 5-chloro position blocks the para site, nitration favors the 3-position (ortho).[1] However, process deviations lead to specific impurities.

Diagram 1: Synthesis Pathway & Impurity Origins

G SM Starting Material 2-Amino-5-chloropyridine Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Target TARGET PRODUCT This compound (Major Isomer) Reagent->Target Major Pathway Imp1 Impurity A Unreacted SM (Retention Time < Target) Reagent->Imp1 Incomplete Rxn Imp3 Impurity C Oxidation Byproducts (Tarry residue) Reagent->Imp3 Overheating Imp2 Impurity B 2-Amino-3-bromo-5-nitro... (Halogen Exchange if impure reagents)

Caption: Electrophilic nitration pathway showing the origin of critical impurities based on reaction kinetics.

Implications for QC:

  • Unreacted Starting Material (2-Amino-5-chloropyridine): Must be monitored.[1] It competes in downstream reactions but will not cyclize to the imidazo-ring, leading to "dead-end" byproducts.[1]

  • Regioisomers: Rare due to the blocking chlorine at C5, but 2-amino-5-chloro-X-nitro isomers are theoretically possible if the starting material contained 2-amino-3-chloropyridine.[1]

Supplier Landscape Analysis

The market is divided into Originators (who perform the nitration) and Distributors (who repackage).[1] For GMP or late-stage development, identifying the Originator is crucial for traceability.[1]

Tier 1: Bulk Manufacturers (Originators/CDMOs)

Best for: Pilot plant scale, GMP requirements, Custom specifications.

  • Jubilant Ingrevia (India): A global leader in pyridine chemistry. They vertically integrate from the basic pyridine building blocks, ensuring high batch-to-batch consistency.[1]

  • Capot Chemical (China): Specializes in custom synthesis of pyridine derivatives. Good for kg-scale non-GMP needs.[1]

  • AOBChem (USA/China): Strong catalog presence with capabilities for bulk scale-up.[1]

Tier 2: Catalog Distributors

Best for: Discovery phase (mg to g scale), quick delivery.

  • Sigma-Aldrich (MilliporeSigma): High reliability, extensive documentation (SDS, CoA), but highest cost per gram.

  • Combi-Blocks / Enamine: Excellent balance of price and purity for medicinal chemistry discovery programs.[1]

  • Fisher Scientific: Aggregator for various brands; good for consolidating procurement.

Comparative Sourcing Matrix
Supplier CategoryTypical PurityLead TimeDocumentationRisk Profile
Global Catalog (e.g., Sigma) >98%1-3 DaysFull (CoA, SDS, NMR)Low
Specialty Building Block (e.g., Combi-Blocks) >97%3-7 DaysStandard CoALow-Medium
Bulk/CDMO (e.g., Jubilant) >98%4-8 WeeksFull Master Batch RecordLow (High Setup Effort)
Aggregators (e.g., LookChem) VariableVariableVariableHigh (Must Validate)

Incoming Quality Control (IQC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating protocol to ensure the reagent does not compromise your downstream synthesis.

A. Identity & Purity Workflow

Diagram 2: IQC Decision Tree

QC Start Shipment Arrival Check Seal & Label Visual Visual Inspection (Must be Yellow/Orange Powder) Start->Visual Fail1 REJECT (Dark/Tarry = Oxidation) Visual->Fail1 Fail HNMR 1H-NMR (DMSO-d6) Check Aromatic Region Visual->HNMR Pass LCMS LC-MS Analysis Confirm M+H = 174.5 HNMR->LCMS Decision Data Correlation LCMS->Decision Pass APPROVE Release to Inventory Decision->Pass Purity >98% Fail2 QUARANTINE Contact Supplier Decision->Fail2 Impurity Found

Caption: Step-by-step decision matrix for validating incoming chemical lots.

B. Analytical Methodologies
1. HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 350 nm (Nitro group conjugation).

  • Pass Criteria: Single major peak >98% area. No peak at the retention time of 2-amino-5-chloropyridine (usually elutes earlier due to lack of nitro group).[1]

2. 1H-NMR (Identity)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Look for two distinct aromatic singlets (or doublets with small coupling) representing the protons at C4 and C6.

    • Broad singlet for -NH₂ (exchangeable).[1]

    • Validation: Absence of signals corresponding to the 3-H or 5-H positions of un-substituted pyridine.[1]

Safety & Handling (HSE)

This compound is a nitro-aromatic amine.[1] Standard laboratory safety is insufficient; enhanced precautions are required.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[2]

    • Explosion Risk: Like many nitro-compounds, it may decompose violently if heated under confinement or subjected to shock, although it is generally stable.

  • Storage: Store under inert atmosphere (Nitrogen) at 2-8°C. Protect from light.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl gases.

References

  • Jubilant Ingrevia. Pyridine Derivatives Product Portfolio. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Amino-2-chloro-3-nitropyridine (Synonym mapping).[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2789-25-5.[1] Retrieved from

  • Organic Syntheses. Synthesis of 2,3-Diaminopyridine via reduction of nitro-intermediates. Org.[3][4] Synth. 1964, 44,[1] 34. Retrieved from

  • AOBChem. Catalog Entry for this compound. Retrieved from

Sources

2-Amino-5-chloro-3-nitropyridine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2-Amino-5-chloro-3-nitropyridine is a quintessential example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. Its molecular formula is C₅H₄ClN₃O₂, with a molecular weight of 173.56 g/mol . This guide provides an in-depth exploration of this versatile molecule, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide field-proven protocols for its synthesis and derivatization. We will explore its intrinsic properties, detail its synthesis, map its reactivity, and showcase its application in the development of targeted therapeutics, providing researchers with a practical and scientifically rigorous resource.

Core Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning. This compound is a light yellow to brown crystalline solid, a characteristic that should be confirmed upon receipt of the material.[1] Key physical data are summarized below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₅H₄ClN₃O₂[2]
Molecular Weight 173.56 g/mol [2]
Appearance Light yellow to Brown to Dark green powder/crystal[1]
Melting Point 193-197 °C[1]
Solubility Soluble in Dimethylformamide (DMF)[1]
Storage Room temperature, inert atmosphere, keep in dark place[1]

Spectroscopic analysis is critical for confirming the identity and purity of the material. Quantum mechanical studies and experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy have been used to analyze the vibrational modes of the molecule. Computational analyses, such as Natural Bond Orbital (NBO) analysis, confirm the molecule's stability arising from charge delocalization.[3]

Synthesis: A Step-by-Step Protocol

The most reliable and common method for preparing this compound is through the electrophilic nitration of its precursor, 2-amino-5-chloropyridine.[2] The causality behind this specific reaction choice is rooted in the directing effects of the substituents on the pyridine ring. The amino group (-NH₂) at the C2 position is a strong activating group and, in concert with the chloro group at C5, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The use of a mixed-acid system (concentrated sulfuric and nitric acid) is essential; the sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion in situ.[2]

Detailed Experimental Protocol: Nitration of 2-amino-5-chloropyridine

This protocol is adapted from established and verified supplier methodologies.[1][2]

Reagents & Equipment:

  • 2-amino-5-chloropyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃, ~1.05 eq)

  • Ice water

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, carefully add 2-amino-5-chloropyridine (e.g., 2.57 g, 20.0 mmol) to concentrated sulfuric acid (e.g., 6.30 mL) while stirring at room temperature (25 °C).

  • Addition of Nitrating Agent: Cool the mixture if necessary and begin the dropwise addition of fuming nitric acid (e.g., 0.860 mL, 21.1 mmol) over approximately 15 minutes. It is critical to maintain strict temperature control during this exothermic addition.

  • Reaction: After the addition is complete, warm the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 1.25 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a substantial amount of ice water (e.g., 60 g).

  • Quenching & Precipitation: Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This will quench the reaction and dilute the acid.

  • Neutralization: Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH reaches 11. This step deprotonates the product, causing it to precipitate out of the solution as a solid.[1]

  • Isolation: Collect the precipitated yellow solid by filtration. Wash the filter cake thoroughly with deionized water to remove residual salts.

  • Drying: Dry the product under reduced pressure at 50 °C to a constant weight. Expected yield is approximately 67%.[1]

G Workflow: Synthesis of this compound cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation start Charge Vessel with 2-amino-5-chloropyridine & H₂SO₄ add_hno3 Dropwise addition of fuming HNO₃ at < 55°C start->add_hno3 Stir react Stir at 55°C for 1.25 hours add_hno3->react Heat quench Pour into ice water react->quench Cool neutralize Neutralize to pH 11 with aq. NaOH quench->neutralize filtrate Filter solid product neutralize->filtrate dry Dry under vacuum filtrate->dry end_product Pure this compound dry->end_product

Caption: Synthesis workflow for the target compound.

Reactivity and Synthetic Utility: A Multi-faceted Hub

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group at C3, makes the chloro-substituent at C5 an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The nitro group itself can be readily reduced to an amine, opening pathways to fused heterocyclic systems. Finally, the existing amino group at C2 provides another handle for derivatization.

Nucleophilic Aromatic Substitution (SNAr) at C5

The SNAr reaction is perhaps the most valuable transformation for this building block. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the nitro group, lowering the activation energy for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Typical Nucleophiles:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic)

  • O-Nucleophiles: Alcohols and phenols (typically as alkoxides/phenoxides)

  • S-Nucleophiles: Thiols (as thiolates)

This protocol is based on procedures for analogous 2-chloro-3-nitropyridine systems and represents a robust starting point.[4][5]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Piperazine derivative (e.g., N-Boc-piperazine, 1.1 eq)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or DMF)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Reaction vessel with reflux condenser and inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound, the piperazine derivative, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.

  • Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Reduction of the Nitro Group: Gateway to Imidazopyridines

Reduction of the C3-nitro group is a critical transformation that yields 5-chloro-pyridine-2,3-diamine . This diamine is an essential precursor for constructing fused bicyclic systems, most notably the imidazo[4,5-b]pyridine core found in numerous kinase inhibitors.[6]

Common reduction methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst.[7]

  • Metal-Acid Systems: Using metals like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic or hydrochloric acid.[8]

This is a classic and reliable method for nitro group reduction in the presence of other sensitive functional groups.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Reaction vessel with stirring

Procedure:

  • Setup: Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, noting the disappearance of the yellow color).

  • Work-up: Cool the mixture and carefully quench by pouring it into ice.

  • Neutralization: Basify the mixture by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH until the pH is > 8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The tin salts can be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 5-chloro-pyridine-2,3-diamine can be used in the next step, often without further purification.

Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are generally less reactive than bromides or iodides in cross-coupling, the electron-deficient nature of the this compound ring makes such reactions feasible. Modern catalyst systems, particularly those for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have expanded the scope to include activated chloropyridines.

  • Buchwald-Hartwig Amination: This reaction would form a new C-N bond at the C5 position, competing with the SNAr pathway. The choice between these two depends on the nucleophile and conditions. The Buchwald-Hartwig reaction is palladium-catalyzed and often requires a strong, non-nucleophilic base (e.g., NaOtBu) and specialized phosphine ligands.[9][10]

  • Suzuki-Miyaura Coupling: This reaction forges a C-C bond at the C5 position by coupling with an organoboron reagent (e.g., phenylboronic acid). It requires a palladium catalyst, a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system.[11][12] The presence of the free amino group can sometimes complicate catalysis, but successful couplings on aminopyridines have been reported.[13]

Due to the high reactivity of the C5 position towards SNAr, cross-coupling reactions on this substrate are less common and require careful optimization to avoid side reactions. Often, the SNAr product is formed first, and a different reactive handle is used for subsequent cross-coupling.

G Key Synthetic Transformations of this compound cluster_0 C5 Position Reactivity cluster_1 C3 Position Reactivity start 2-Amino-5-chloro- 3-nitropyridine snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu:⁻ (R₂NH, RO⁻, RS⁻) Heat suzuki Suzuki Coupling (C-C bond) start->suzuki ArB(OH)₂, Pd Cat., Base buchwald Buchwald-Hartwig (C-N bond) start->buchwald R₂NH, Pd Cat., Base reduction Nitro Group Reduction start->reduction [H] (SnCl₂, H₂/Pd) product_snar C5-Substituted (N, O, S) Product snar->product_snar product_cc C5-Aryl/Alkyl Product suzuki->product_cc product_cn C5-Amino Product buchwald->product_cn product_red 5-chloro-pyridine- 2,3-diamine reduction->product_red G Synthetic Pathway to Imidazo[4,5-b]pyridine Kinase Inhibitor Core start 2-Amino-5-chloro- 3-nitropyridine step1 Nitro Reduction (e.g., SnCl₂/HCl) start->step1 intermediate 5-chloro-pyridine- 2,3-diamine step1->intermediate step2 Oxidative Cyclization (e.g., Ar-CHO, Na₂S₂O₄) intermediate->step2 product 2-Aryl-6-chloro- imidazo[4,5-b]pyridine Core step2->product final_target Further Functionalization (e.g., Cross-Coupling) Potent Kinase Inhibitors (e.g., GSK1070916 analogues) product->final_target

Sources

The Strategic Deployment of Nitropyridines in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_in-depth_technical_guide_on_the_role_of_nitropyridines_in_the_synthesis_of_bioactive_molecules_22_>

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Unassuming Power of the Nitro Group

In the vast landscape of heterocyclic chemistry, pyridines stand out as a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Among the diverse array of pyridine derivatives, nitropyridines have emerged as exceptionally versatile and powerful building blocks in the synthesis of complex bioactive molecules.[1][2][3] From a synthetic chemist's perspective, the nitro group is far more than a simple substituent; it is a strategic tool that profoundly influences the reactivity of the pyridine ring and serves as a precursor to a variety of essential nitrogen-containing functionalities.[2]

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[4][5] Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a plethora of further chemical transformations.[2] This guide delves into the core chemical transformations of nitropyridines, explores their application through case studies of marketed drugs, and provides validated experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most significant role of the nitro group on a pyridine ring is its ability to facilitate nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the ring nitrogen and the nitro group render the carbon atoms at the positions ortho and para to the nitro group highly electrophilic and susceptible to attack by nucleophiles.[4][6]

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which is a highly stabilizing factor.[4][5][6] When a good leaving group, such as a halide, is present at the site of attack, it is subsequently eliminated, restoring the ring's aromaticity.[5][7]

Generalized Experimental Protocol: SNAr of 2-Chloro-3-nitropyridine with a Primary Amine

This protocol describes a typical SNAr reaction, a fundamental transformation for creating C-N bonds.

Materials:

  • 2-Chloro-3-nitropyridine

  • Primary amine (e.g., morpholine, piperazine derivative)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Base (e.g., K2CO3, Et3N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add the primary amine (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted aminonitropyridine.[8]

Pillar 2: Nitro Group Reduction - Gateway to Aminopyridines

The transformation of a nitro group into a primary amine is one of the most fundamental and enabling reactions in the synthesis of bioactive molecules.[2][9] Aminopyridines are crucial intermediates, serving as handles for amide bond formation, diazotization reactions, and as directing groups in further ring functionalization.[1][8]

Choosing the Right Reducing Agent: The choice of reduction method is critical and depends on the presence of other functional groups in the molecule.

Method Reagents Typical Conditions Advantages Limitations Reference(s)
Catalytic Hydrogenation H2 gas, Pd/C or Raney Ni1-5 atm H2, RT-50°C, MeOH or EtOHHigh yield, clean reaction, scalable.Can reduce other functional groups (alkenes, alkynes, some halides).[9][10]
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOHRefluxTolerates many functional groups, cost-effective.Harsh acidic conditions, stoichiometric metal waste.[9][10][11]
Transfer Hydrogenation Ammonium formate, HydrazinePd/C, RT-80°CAvoids use of H2 gas, generally mild.Can be slower than direct hydrogenation.[12]
Chemoselective Reduction SnCl2·2H2OEtOH or EtOAc, RefluxMild, tolerates esters, amides, and nitriles.Stoichiometric tin waste.[10]
Generalized Experimental Protocol: Reduction of a Nitropyridine using Tin(II) Chloride

This protocol provides a reliable method for the chemoselective reduction of a nitro group in the presence of other sensitive functionalities.

Materials:

  • Substituted nitropyridine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the nitropyridine substrate (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO3 to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude aminopyridine.

  • Purify as necessary by column chromatography or recrystallization.[10]

Pillar 3: Cross-Coupling Reactions - Expanding the Chemical Space

While SNAr is powerful, modern transition-metal-catalyzed cross-coupling reactions have further expanded the utility of nitropyridines. These methods allow for the formation of C-C and C-N bonds at positions that may not be amenable to SNAr.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can couple halonitropyridines with boronic acids to form biaryl structures. More recently, methods have been developed for the direct denitrative coupling, where the nitro group itself is replaced, offering an innovative approach to functionalization.[13]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds between halonitropyridines and various amines, often under milder conditions than traditional SNAr.[13]

  • Copper-Catalyzed Couplings: Copper catalysis has emerged as a cost-effective and efficient method for coupling nitroarenes (including nitropyridines) with aryl boronic acids to construct diarylamines.[14]

These advanced techniques provide medicinal chemists with a powerful toolkit to rapidly build molecular diversity from readily available nitropyridine scaffolds.

Visualizing the Synthetic Strategy

The versatility of nitropyridines can be summarized in a general workflow, showcasing the primary synthetic pathways stemming from a common intermediate.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Key Intermediates / Products Nitropyridine Halogenated Nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Nitropyridine->SNAr + Nucleophile Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Nitropyridine->Coupling + Coupling Partner [Pd] or [Cu] catalyst Product_SNAr Substituted Nitropyridine SNAr->Product_SNAr Reduction Nitro Group Reduction Product_Amino Substituted Aminopyridine Reduction->Product_Amino Product_Coupling Functionalized Pyridine Coupling->Product_Coupling Product_SNAr->Reduction e.g., H₂, Pd/C Nilotinib_Synthesis NitrobenzoicAcid 4-Methyl-3-nitro- benzoic acid Amide Nitro-benzamide Intermediate NitrobenzoicAcid->Amide Amide Coupling AminoAmide Amino-benzamide Intermediate Amide->AminoAmide Nitro Reduction (e.g., H₂, Pd/C) Guanidine Guanidino-benzamide Intermediate AminoAmide->Guanidine Guanidination Nilotinib Nilotinib Guanidine->Nilotinib Pyrimidine Ring Formation

Caption: Simplified retrosynthetic analysis of Nilotinib.

In this synthesis, the nitro group serves two purposes: first, as a precursor to the essential amine, and second, its electron-withdrawing nature facilitates the initial amide coupling. This highlights the strategic placement of the nitro group to enable subsequent transformations. [15]

Case Study 2: Nevirapine (Viramune®) - An Anti-HIV Agent

Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. [16]The commercial synthesis of Nevirapine relies on the condensation of two key pyridine-based fragments, one of which is 2-chloro-3-amino-4-picoline (CAPIC) . [16][17]The synthesis of CAPIC itself often starts from a nitropyridine precursor. For instance, 2-chloro-4-methyl-3-nitropyridine can be catalytically hydrogenated to furnish the required 3-amino group of CAPIC. [18]The SNAr reaction between CAPIC and the second pyridine fragment, followed by an intramolecular cyclization, ultimately yields the complex tricyclic core of Nevirapine. [17][19][20] The use of 2-chloro-3-nitropyridine derivatives is central to this process, where the chloro atom acts as a leaving group in the key bond-forming step, and the nitro group is a synthetic handle for introducing the necessary amine functionality. [8]

Conclusion and Future Outlook

Nitropyridines are indispensable tools in the arsenal of the medicinal chemist. [2]Their unique electronic properties, primarily driven by the powerful nitro group, allow for a range of predictable and high-yielding transformations that are fundamental to the construction of complex, biologically active molecules. From facilitating SNAr reactions to serving as a masked amino group, nitropyridines provide a robust platform for molecular diversification. [1][2]As synthetic methodologies continue to advance, particularly in the realm of transition-metal catalysis, the strategic applications of nitropyridines in drug discovery and development are set to expand even further, solidifying their status as truly privileged intermediates in the quest for new medicines.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (n.d.). PMC. [Link]

  • Kappe, C. O., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC - NIH. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Bulavka, V. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). LookChem. [Link]

  • Bulavka, V. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). PMC - NIH. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. [Link]

  • Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Undergraduate Science Journal. [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). PubMed. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Nevirapine Batch Transfer Document. (n.d.). Semantic Scholar. [Link]

  • Preparation method of 2-chloro-5-nitropyridine. (n.d.).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. [Link]

  • Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

  • Lowcost, high yield synthesis of nevirapine. (n.d.).
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. [Link]

  • A process for preparation of nevirapine. (n.d.).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC. [Link]

  • (PDF) 2-Chloro-5-nitropyridine. (n.d.). ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]

  • Nitropvridines and their Reduction Products (Except Amines). (2008). Semantic Scholar. [Link]-Scriven-Murugan/131f452296d91114565b938f3259e8f49514f762)

  • Free Full-Text | Nitropyridines in the Synthesis of Bioactive Molecules | Notes. (n.d.). MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]

  • 2-Chloro-3-nitropyridine. (n.d.). PubChem - NIH. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Semantic Scholar. [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.).
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

Sources

Strategic Utilization of 2-Amino-5-chloro-3-nitropyridine in Medicinal Chemistry

[1][2][3]

Executive Summary

This compound (CAS: 31430-47-2) represents a "privileged structure" precursor in drug discovery.[1][2] Its utility stems from its dense functionalization: an electron-withdrawing nitro group ortho to an electron-donating amino group, combined with a halogen handle at the C-5 position.[1][2] This specific arrangement allows for orthogonal reactivity—enabling sequential transformations that build fused heterocyclic systems (principally imidazo[4,5-b]pyridines ) while reserving the C-5 chlorine for late-stage diversification via palladium-catalyzed cross-coupling.[1][2]

This guide analyzes the reactivity profile, synthetic utility, and experimental protocols required to leverage this scaffold in the development of kinase inhibitors, GPCR ligands, and antibacterial agents.[1][2][3]

Structural Analysis & Reactivity Profile[1][4]

The molecule is defined by three distinct reactive centers, each governed by specific electronic effects:

Reactive CenterElectronic CharacterPrimary Chemical Utility
C-3 Nitro Group Strongly electron-withdrawing (-M, -I).[1][2]Reduction Gateway: Precursor to 2,3-diaminopyridine for imidazole/pyrazine ring fusion.[1][2][3]
C-2 Amino Group Electron-donating (+M).[1][2]Nucleophile: Participates in cyclization; capable of diazotization (Sandmeyer) to introduce F, Br, or I.
C-5 Chlorine Inductive withdrawal; stable bond.[2][3]Coupling Handle: Site for Suzuki-Miyaura or Buchwald-Hartwig coupling. Note: Reactivity is enhanced by the pyridine nitrogen and ortho-nitro group.[1]
Mechanistic Insight: The "Ortho-Effect"

The proximity of the C-2 amino and C-3 nitro groups is the defining feature.[1][2] The intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen stabilizes the planar conformation, but also primes the molecule for reductive cyclization.[1][2][3] Unlike simple chloropyridines, the 3-nitro group significantly decreases the electron density of the ring, facilitating nucleophilic attacks if the amino group is diazotized or modified.[1][2][3]

Core Synthetic Workflows

Synthesis of the Scaffold

While commercially available, the scaffold is synthesized via the chlorination of 2-aminopyridine followed by nitration.[1][2]

  • Step 1: Chlorination of 2-aminopyridine (using Cl₂ or NCS) typically occurs at C-5 due to para-directing amino influence.[1][2]

  • Step 2: Nitration (HNO₃/H₂SO₄) installs the nitro group at C-3.[1]

  • Critical Control Point: Temperature control during nitration is vital to prevent oxidation of the amino group or over-nitration.[1][3]

The Imidazo[4,5-b]pyridine Gateway

The most common application is the synthesis of imidazo[4,5-b]pyridines, a scaffold ubiquitous in kinase inhibitors (e.g., inhibitors of aurora kinases or EGFR).[1][2][3]

The Pathway:
  • Reduction: The 3-nitro group is reduced to an amine.[1][3]

  • Cyclization: The resulting 2,3-diamino-5-chloropyridine reacts with an electrophile (aldehyde, carboxylic acid, or orthoester).[1][2]

Why Iron (Fe) over Palladium (Pd/C)? Using catalytic hydrogenation (Pd/C, H₂) carries a high risk of hydrodechlorination (cleaving the C-5 chlorine).[1][3] The use of Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) is chemoselective, reducing the nitro group while leaving the C-5 chlorine intact for future coupling.[1][3]

Experimental Protocols

Protocol A: Chemoselective Reduction to 2,3-Diamino-5-chloropyridine

This protocol avoids hydrodechlorination, preserving the C-5 handle.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2][4]

  • Iron Powder (Fe, 325 mesh) (5.0 eq)[2][3]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1][3]

  • Solvent: Ethanol/Water (3:1 v/v)[1][3]

Procedure:

  • Dissolution: Suspend the nitropyridine starting material in Ethanol/Water in a round-bottom flask.

  • Activation: Add NH₄Cl and heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).[3]

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[3] The bright yellow nitro spot will disappear, replaced by a polar, fluorescent diamine spot.[1][2][3]

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically used immediately in the next step due to the oxidation sensitivity of diamines.[1][3]

Protocol B: One-Pot Cyclization to 6-Chloro-2-substituted-imidazo[4,5-b]pyridine

Leveraging the diamine generated above.[1][2]

Reagents:

  • Crude 2,3-diamino-5-chloropyridine[1][2]

  • Triethyl Orthoformate (TEOF) (Solvent & Reagent)[1][3]

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq)[1][2]

Procedure:

  • Suspend the crude diamine in TEOF (10 volumes).

  • Add pTSA.[2][3]

  • Reflux at 100–110°C for 3 hours.

  • Cool to room temperature. The product often precipitates.[1][3]

  • Filter and wash with cold hexanes.[3] If no precipitate forms, concentrate and purify via flash chromatography (SiO₂, EtOAc/Hexanes).[2][3]

Visualization: Divergent Synthesis Map

The following diagram illustrates how the core scaffold serves as a divergence point for multiple heterocycles.

GCore2-Amino-5-chloro-3-nitropyridine(Core Scaffold)Diamine2,3-Diamino-5-chloropyridineCore->DiamineReduction(Fe/AcOH or SnCl2)Sandmeyer2-Halo-5-chloro-3-nitropyridineCore->SandmeyerDiazotization(NaNO2, HX)Imidazo6-Chloro-imidazo[4,5-b]pyridineDiamine->ImidazoCyclization(R-CHO / TEOF)Triazolo6-Chloro-[1,2,3]triazolo[4,5-b]pyridineDiamine->TriazoloCyclization(NaNO2 / AcOH)FinalDrugFunctionalizedKinase InhibitorImidazo->FinalDrugSuzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Sandmeyer->FinalDrugSNAr Displacement

Caption: Divergent synthetic pathways from the this compound core.[1][2] Green nodes indicate fused heterocycles; the black node represents the final bioactive target.[1][2]

Advanced Strategy: C-5 Palladium Coupling

A common pitfall is attempting Suzuki couplings on the free amine/nitro core.[1][3] The free amino group can coordinate to Palladium, poisoning the catalyst.[1][2][3]

Best Practice Strategy:

  • Protect or Cyclize First: Convert the core to the imidazo[4,5-b]pyridine before attempting the cross-coupling at C-5.[1][2] The imidazole nitrogen is less likely to poison the catalyst than the primary amine.[1][3]

  • Ligand Selection: For sterically hindered or electron-deficient pyridines, use phosphine ligands like XPhos or S-Phos with Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

  • Base Selection: Use weak bases (K₂CO₃ or K₃PO₄) to avoid hydrolysis of the pyridine ring or other sensitive groups.[3]

Data Summary: Coupling Efficiency

Substrate Catalyst System Yield Notes
Core (Unprotected) Pd(PPh₃)₄ / Na₂CO₃ < 20% Catalyst poisoning; significant homocoupling.[1][2]
Imidazo-Scaffold Pd(dppf)Cl₂ / K₂CO₃ 75-85% Excellent conversion; C-5 Cl is highly reactive.[1][2]

| N-Acetylated Core | Pd(OAc)₂ / XPhos | 60-70% | Viable, but deprotection step required later.[1][2] |

Safety & Handling

  • Energetic Potential: Nitro-pyridines are precursors to energetic materials.[1][2][3][5] While this specific derivative is stable at room temperature, it should be kept away from strong reducing agents (hydrazine) until controlled reaction conditions are established.[2][3]

  • Skin Sensitization: Halogenated nitropyridines are potent skin irritants and potential sensitizers.[3] Double-gloving (Nitrile) and working in a fume hood are mandatory.[3]

References

  • Synthesis of imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2][3][6] Solid-Phase Synthesis of Imidazo[4,5-b]pyridines. Organic Letters, 14(7), 1764–1767.[2][3]

  • Reduction Protocols: Pokhodylo, N. T., et al. (2018).[2][3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega, 3(4), 4591–4601.[2][3] [1][3]

  • Core Synthesis Patent: Process for preparing 2-amino-5-chloropyridine and derivatives. US Patent 3,985,759.[2][3]

  • C2 Amination Strategy: Rosenberg, A. J., et al. (2013).[2][3] Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11, 3064-3072.[1][2][3]

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-chloro-3-nitropyridine is a pivotal intermediate in synthetic organic chemistry, widely utilized as a versatile building block for the development of pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern, featuring amino, chloro, and nitro groups, allows for diverse subsequent functionalization. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the electrophilic nitration of 2-Amino-5-chloropyridine. The narrative explains the causality behind key experimental choices, outlines a self-validating protocol, and is grounded in authoritative references to ensure reproducibility and safety.

Introduction and Significance

The pyridine scaffold is a cornerstone in medicinal chemistry. The targeted synthesis of substituted pyridines is therefore of critical importance. This compound (CAS No: 5409-39-2) serves as a key precursor for more complex molecular architectures.[2] For instance, the nitro group can be readily reduced to an amine, providing a route to diamino-pyridines, which are precursors for imidazo[4,5-b]pyridine derivatives used in various therapeutic areas.[2][3] The established protocol detailed herein involves the direct nitration of 2-Amino-5-chloropyridine, a commercially available starting material. This method is reliable and scalable, providing a solid foundation for research and development activities.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The aminopyridine substrate is nitrated using a classic mixed-acid system of nitric acid and sulfuric acid.

Overall Reaction:

Diagram 1: Simplified Reaction Mechanism. A brief overview of the key steps in the synthesis.

Experimental Workflow Overview

The entire process, from reagent preparation to product isolation, can be visualized as a multi-stage workflow. Each stage has critical parameters that must be controlled to ensure a successful outcome and high product purity.

G Start Start: Reagents & Glassware Setup 1. Reaction Setup - Add 2-Amino-5-chloropyridine - Add H₂SO₄ at 25°C Start->Setup Nitration 2. Nitration Step - Cool mixture - Slow, dropwise addition of HNO₃ - Warm to 55°C with stirring Setup->Nitration Exothermic Control Quench 3. Reaction Quench - Cool to room temperature - Pour mixture slowly onto ice water Nitration->Quench Neutralize 4. Neutralization & Precipitation - Adjust pH to 11 with NaOH (aq) - Precipitate forms Quench->Neutralize Safety Critical Isolate 5. Product Isolation - Collect solid by vacuum filtration - Wash with deionized water Neutralize->Isolate Dry 6. Drying - Dry product under reduced pressure at 50°C Isolate->Dry Finish Finish: Yellow Solid Product Dry->Finish

Diagram 2: Step-by-Step Experimental Workflow. This flowchart outlines the major stages of the synthesis protocol.

Materials and Reagents

Proper preparation and handling of all materials are paramount for safety and success. All reagents should be of ACS grade or higher.

ReagentCAS No.Molecular Wt. ( g/mol )AmountMolar Equiv.Notes
2-Amino-5-chloropyridine1072-98-6128.562.57 g (20.0 mmol)1.0Starting material. [4]
Sulfuric Acid (98%)7664-93-998.086.30 mL-Catalyst & Solvent.
Nitric Acid (fuming, ~95%)7697-37-263.010.860 mL (21.1 mmol)1.05Nitrating agent.
Sodium Hydroxide1310-73-240.00As needed-For neutralization.
Deionized Water7732-18-518.02As needed-For work-up and washing.
Ice--~100 g-For quenching.

Detailed Experimental Protocol

Caution: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. [5]

  • Reaction Setup:

    • To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-Amino-5-chloropyridine (2.57 g, 20.0 mmol). [1] * With gentle stirring, carefully add concentrated sulfuric acid (6.30 mL) to the flask. A moderate exotherm will be observed. Allow the mixture to stir at room temperature (approx. 25 °C) until all the solid has dissolved.

  • Nitration:

    • Cool the reaction flask in an ice-water bath to bring the internal temperature down to 0-5 °C.

    • Slowly add fuming nitric acid (0.860 mL, 21.1 mmol) dropwise via the dropping funnel over a period of 15-20 minutes. [1]Causality Note: This slow, controlled addition is critical to manage the highly exothermic nitration reaction and prevent runaway temperatures, which could lead to undesired side products or a safety incident.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Carefully warm the reaction system to 55 °C using a heating mantle and stir continuously at this temperature for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • In a separate beaker, prepare a slurry of crushed ice and water (approx. 60-100 g).

    • Safety Critical Step: Very slowly and carefully, pour the reaction mixture onto the ice water with vigorous stirring. This quenching step is highly exothermic and will generate fumes. Perform this in the back of the fume hood.

    • The acidic solution is then neutralized by the slow, portion-wise addition of a concentrated aqueous sodium hydroxide solution (e.g., 40% w/v) until the pH of the solution reaches 11. [1]This step will cause the product to precipitate out of the solution.

    • Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral. [1]

  • Drying:

    • Dry the collected solid under reduced pressure (vacuum oven) at 50 °C to a constant weight. [1]

Results and Characterization

Following this protocol should yield the desired product with the characteristics outlined below.

ParameterExpected Result
Product This compound
Appearance Yellow solid [1]
Yield ~2.31 g (Theoretical max: 3.47 g)
Percent Yield ~67% [1]
Melting Point 193-197 °C
Molecular Formula C₅H₄ClN₃O₂ [5]
Molecular Weight 173.56 g/mol

For full characterization, it is recommended to analyze the final product using techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • FTIR Spectroscopy: To identify characteristic functional groups (amine N-H, nitro N-O stretches).

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling Precautions

  • General: Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber). An eyewash station and safety shower must be readily accessible. * Reagent Handling:

    • Sulfuric Acid & Nitric Acid: Are extremely corrosive and strong oxidizing agents. Avoid contact with skin and eyes. [5]They can cause severe burns. Handle with extreme care.

    • Sodium Hydroxide: Is corrosive and can cause severe skin and eye damage.

  • Procedural Hazards:

    • The nitration reaction is highly exothermic . Maintain strict temperature control during the addition of nitric acid.

    • Quenching the reaction mixture in ice water is also highly exothermic . Perform this step slowly and behind a safety shield if possible.

  • Waste Disposal: All acidic and basic aqueous waste must be neutralized before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Organic Syntheses . 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • NIST . 2-Amino-5-chloropyridine. [Link]

Sources

Strategic Utilization of 2-Amino-5-chloro-3-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-chloro-3-nitropyridine (CAS 5409-39-2) serves as a critical "privileged scaffold" precursor in modern drug discovery. Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic nitro group, and a chemically versatile chlorine handle—makes it an ideal starting material for synthesizing imidazo[4,5-b]pyridines (1-deazapurines). These fused heterocycles mimic the purine core of adenosine and guanosine, providing a structural basis for ATP-competitive kinase inhibitors (e.g., Aurora, FLT3, CDK9) and antiviral nucleoside analogs. This guide details the strategic application of this intermediate, focusing on reductive cyclization protocols and late-stage palladium-catalyzed diversification.

Chemical Profile & Reactivity Landscape[1]

PropertySpecification
Chemical Name This compound
CAS Number 5409-39-2
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance Yellow to orange crystalline powder
Key Reactivity C-3 Nitro: Susceptible to reduction to amine (diamine precursor).C-5 Chloro: Handle for Suzuki/Buchwald cross-coupling.N-1/C-2: Site for imidazole ring closure.
Strategic Value: The "Handle" Concept

The 5-chloro substituent is chemically robust enough to survive the harsh conditions of nitro reduction and imidazole ring formation. This allows medicinal chemists to build the bicyclic core first and perform late-stage diversification at the C-6 position (imidazo[4,5-b]pyridine numbering) using cross-coupling reactions, rapidly generating libraries of bioactive molecules.

Core Synthetic Workflows

The following diagram illustrates the divergent pathways available from this compound, highlighting its role as a linchpin in heterocyclic synthesis.

G Start 2-Amino-5-chloro- 3-nitropyridine (CAS 5409-39-2) Diamine 2,3-Diamino- 5-chloropyridine Start->Diamine Reduction (Fe/AcOH or H2/Pd) Imidazo 6-Chloroimidazo [4,5-b]pyridine (Scaffold Core) Diamine->Imidazo Cyclization (HC(OEt)3 or HCOOH) Quinox 6-Azaquinoxalines Diamine->Quinox Condensation (1,2-Dicarbonyls) Kinase Kinase Inhibitors (e.g., FLT3/Aurora) Imidazo->Kinase Suzuki Coupling (Ar-B(OH)2) Antiviral Nucleoside Analogs (3-Deazaadenosine) Imidazo->Antiviral Glycosylation

Figure 1: Divergent synthetic pathways from the this compound core. The green node represents the stable intermediate ready for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the 6-Chloroimidazo[4,5-b]pyridine Core

This two-step sequence is the industry standard for converting the nitro-pyridine into the biologically active imidazopyridine scaffold.

Step 1: Reduction to 2,3-Diamino-5-chloropyridine

Mechanism: Chemoselective reduction of the nitro group without dechlorinating the C-5 position.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

  • Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a high risk of hydrodechlorination (removing the essential chlorine handle).

  • Setup: Charge a 3-neck round-bottom flask with this compound (1.0 eq) and EtOH (10 volumes).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and water (2 volumes).

  • Initiation: Add Glacial Acetic Acid (0.5 eq) dropwise while mechanically stirring.

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (the yellow nitro compound will disappear; a polar fluorescent diamine spot will appear).

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate in vacuo. The diamine is unstable to oxidation; proceed immediately to Step 2 or store under Argon at -20°C.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

Mechanism: Condensation of the vicinal diamine with a one-carbon electrophile.

  • Reaction: Suspend the crude diamine from Step 1 in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux: Heat to reflux (146°C) for 3–6 hours.

  • Crystallization: Cool the reaction mixture to room temperature. The product, 6-chloroimidazo[4,5-b]pyridine , often precipitates as a beige solid.

  • Purification: Filter the solid and wash with cold hexanes. If necessary, recrystallize from MeOH/Water.

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

This protocol describes the attachment of an aryl group to the C-6 position, a key step in synthesizing FLT3/Aurora kinase inhibitors.

Reaction: 6-Chloroimidazo[4,5-b]pyridine + Arylboronic Acid → 6-Arylimidazo[4,5-b]pyridine

  • Reagents:

    • Substrate: 6-Chloroimidazo[4,5-b]pyridine (1.0 eq)

    • Coupling Partner: Arylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Purge with Argon for 5 minutes.

    • Add degassed dioxane and aqueous base. Seal the vessel.

    • Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Case Study: Dual FLT3/Aurora Kinase Inhibitors

Context: Acute Myeloid Leukemia (AML) often involves mutations in the FLT3 receptor.[1] Researchers utilized the this compound scaffold to develop Compound 27e , a potent dual inhibitor.[1]

  • Design Logic: The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Synthetic Strategy:

    • Core Synthesis: Used Protocol A to generate the 6-chloro scaffold.

    • C-6 Substitution: Used Protocol B (Suzuki) to attach a solubilizing piperazine-linked aryl group.

    • Outcome: The chlorine atom was successfully replaced by a complex aryl moiety, resulting in IC₅₀ values of 6.2 nM (FLT3) and 7.5 nM (Aurora-A).[1]

Safety & Handling

  • Nitro Group Hazards: While this compound is generally stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition. Perform Differential Scanning Calorimetry (DSC) before scaling up >100g.

  • Skin Sensitization: Halogenated amino-pyridines are potential sensitizers. Use double nitrile gloves and work in a fume hood.

  • Iron Waste: The iron sludge from Protocol A is pyrophoric when dry. Keep wet with water/solvent until disposal.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Identifies 6-chloroimidazo[4,5-b]pyridine as a key scaffold for FLT3/Aurora kinase inhibitors (Compound 27e).[1]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. details the C2 amination and S_NAr reactivity of the scaffold.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. A comprehensive review of the biological applications of this heterocycle.

  • Process for preparing 2-amino-5-chloropyridine (Precursor Patent). US Patent 3985759A. Describes the industrial nitration routes to access the 3-nitro intermediate.

  • Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research. Discusses the use of 6-chloro-3-deazapurine (derived from the title compound) in RNA mutagenesis studies.

Sources

Technical Application Note: Preparation of 2-Chloro-3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Synthesis from 2-Amino-5-chloro-3-nitropyridine

Executive Summary

This application note details the chemical transformation of This compound (CAS: 22353-34-0) into 2,5-dichloro-3-aminopyridine (CAS: 78607-32-6).

Critical Structural Note: The user-specified starting material contains a chlorine atom at the C5 position. Standard organic transformation protocols (Sandmeyer reaction followed by nitro reduction) will retain this substituent. Consequently, the direct product of this synthesis is 2,5-dichloro-3-aminopyridine . If the target is strictly the non-chlorinated analog 2-chloro-3-aminopyridine (CAS: 6298-19-7), a hydrodechlorination step would be required, though it is synthetically more efficient to select a different starting material (e.g., 2-amino-3-nitropyridine). This guide focuses on the direct, high-yielding conversion to the 2,5-dichloro derivative.

Retrosynthetic Analysis & Reaction Pathway

The synthesis proceeds via a two-stage sequence:

  • Diazotization-Chlorination (Sandmeyer-type): Conversion of the C2-amino group to a C2-chloro group using sodium nitrite in concentrated hydrochloric acid.

  • Chemoselective Nitro Reduction: Reduction of the C3-nitro group to a C3-amino group using Iron/Acetic acid (Bechamp reduction) to prevent reductive dechlorination at C2 or C5.

ReactionScheme SM Starting Material This compound (CAS: 22353-34-0) INT Intermediate 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) SM->INT Step 1: NaNO2, HCl (conc) 0-5°C -> RT (Diazotization/Chlorination) PROD Target Product 2,5-Dichloro-3-aminopyridine (CAS: 78607-32-6) INT->PROD Step 2: Fe powder, AcOH Reflux (Selective Nitro Reduction)

Figure 1: Synthetic pathway for the conversion of this compound to 2,5-dichloro-3-aminopyridine.

Detailed Experimental Protocols
Step 1: Preparation of 2,5-Dichloro-3-nitropyridine

Objective: Replace the C2-amino group with a chlorine atom via a diazonium intermediate. Mechanism: The reaction proceeds through the formation of a diazonium salt. The presence of the electron-withdrawing nitro group at C3 destabilizes the diazonium intermediate, making it prone to hydrolysis (forming a pyridone). Therefore, high chloride concentration (conc. HCl) and temperature control are critical to favor chlorination.

Materials:

  • This compound (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.5 equiv)

  • Hydrochloric Acid (HCl, 37% conc., 10-15 volumes)

  • Urea (Trace, for quenching)

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge This compound (10 g, 57.6 mmol).

  • Acidification: Carefully add conc. HCl (100 mL) while cooling the flask in an ice-salt bath to maintain internal temperature between 0–5°C . Note: The starting material may not fully dissolve initially.

  • Diazotization: Dissolve NaNO₂ (6.0 g, 86.4 mmol) in minimal water (15 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes, strictly maintaining temperature < 5°C .

    • Observation: The mixture will turn yellow/orange and gas evolution (N₂) will occur.

  • Reaction: After addition, stir at 0–5°C for 1 hour. Then, allow the mixture to warm to room temperature (20–25°C) and stir for an additional 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexane). The polar starting amine should disappear, replaced by a less polar spot (dichloronitro product).

  • Work-up:

    • Pour the reaction mixture onto crushed ice (200 g).

    • Neutralize carefully with solid Na₂CO₃ or 50% NaOH solution to pH ~8-9. Caution: Exothermic.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

    • Yield Expectation: 75–85%

    • Physical State: Yellow crystalline solid.

Step 2: Preparation of 2,5-Dichloro-3-aminopyridine

Objective: Reduce the C3-nitro group to an amino group without removing the chlorine atoms. Critical Control: Do NOT use Catalytic Hydrogenation (Pd/C + H₂). Palladium catalysts will cause hydrodechlorination, removing the Cl atoms at C2 and C5. Use Iron (Fe) or Tin(II) Chloride (SnCl₂) for chemoselective reduction.

Materials:

  • 2,5-Dichloro-3-nitropyridine (Intermediate from Step 1)[2]

  • Iron Powder (Fe, 325 mesh, 4.0 equiv)

  • Acetic Acid (Glacial, solvent/reagent)

  • Ethyl Acetate (for extraction)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer.

  • Charging: Add 2,5-Dichloro-3-nitropyridine (5.0 g, 25.9 mmol) and Glacial Acetic Acid (50 mL).

  • Activation: Add Iron powder (5.8 g, 103 mmol) in portions at room temperature.

  • Reaction: Heat the mixture to 60–70°C (or gentle reflux) for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent/polar amine spot.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove most acetic acid.

    • Dilute residue with water (50 mL) and basify with saturated NaHCO₃ solution to pH >8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: The crude product is often pure enough. If needed, recrystallize from Hexane/EtOAc.

    • Yield Expectation: 80–90%

    • Product Identity: 2,5-Dichloro-3-aminopyridine.[1][2][3][4][5]

Data Summary & Troubleshooting
ParameterStep 1: DiazotizationStep 2: Reduction
Limiting Reagent This compound2,5-Dichloro-3-nitropyridine
Key Reagent NaNO₂ / Conc. HClIron Powder / Acetic Acid
Temp. Range 0–5°C (Addition), then RT60–70°C
Critical Risk Hydrolysis to 2-pyridone (if temp > 5°C during addition)Dechlorination (if Pd/C or excessive heat used)
Appearance Yellow SolidOff-white to pale brown solid

Troubleshooting Guide:

  • Low Yield in Step 1: Often caused by hydrolysis. Ensure HCl is concentrated (anhydrous conditions using alkyl nitrites in acetonitrile can be used as an alternative if yield is <50%).

  • Incomplete Reduction in Step 2: If reaction stalls, add 1-2 mL of water or ethanol to the acetic acid mixture to facilitate proton transfer.

Safety & Handling
  • Diazonium Salts: Although nitropyridine diazonium salts are relatively stable compared to alkyl diazoniums, they are energetic. Do not let the reaction mixture dry out completely before quenching.

  • Chlorinated Pyridines: Toxic and skin irritants. Use double gloves and work in a fume hood.

  • Nitrosamines: The combination of amines and nitrites can form carcinogenic nitrosamines. Quench waste with sulfamic acid or urea.

References
  • Sandmeyer Reaction on Aminopyridines: Schickh, O. V., Binz, A., & Schulz, A. (1936). "Derivatives of 3-aminopyridine."[1][2][3][4][5][6][7][8] Berichte der deutschen chemischen Gesellschaft.

  • Selective Nitro Reduction: Behera, R. R., et al. (2022). "Chemoselective Reduction of Nitroarenes." Organic Letters.

  • Synthesis of 2,5-Dichloro-3-aminopyridine: Patent CN104016908A. "Synthetic method of 2-amino-3,5-dichloropyridine."[8]

  • Preparation of Chloronitropyridines: Swinehart, C. F., et al. (1974).[4] US Patent 3838136A.

Sources

Application Note: Molecular Docking & Computational Profiling of 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational workflow for the structural characterization and molecular docking of 2-Amino-5-chloro-3-nitropyridine (ACNP) . As a highly functionalized pyridine derivative, ACNP serves as a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK2, EGFR) and anti-inflammatory agents (COX-1/2).

The presence of the electron-withdrawing nitro group at position 3 and the electron-donating amino group at position 2 creates a "push-pull" electronic system. This necessitates a rigorous Density Functional Theory (DFT) analysis prior to docking to accurately assign partial charges and assess tautomeric stability—steps often overlooked in standard high-throughput screening.

Key Applications
  • Fragment-Based Drug Design (FBDD): Screening ACNP as a core seed for kinase hinge binders.

  • Mechanistic Elucidation: Understanding the role of the 3-nitro group in hydrogen bond networking.

  • Predictive Toxicology: Assessing off-target binding affinities.

Computational Workflow Overview

The following diagram outlines the integrated workflow, enforcing a "DFT-First" approach to ensure ligand integrity before receptor interaction studies.

Workflow Start Start: ACNP Structure DFT DFT Analysis (B3LYP/6-311++G**) Geometry Opt & ESP Calculation Start->DFT 1. Quantum Mechanics LigPrep Ligand Preparation Charge Assignment (RESP) & Tautomer Check DFT->LigPrep 2. ESP Map Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking 3. Prepared Ligand TargetSel Target Selection (e.g., EGFR, COX-2) GridGen Grid Generation Active Site Definition TargetSel->GridGen 4. PDB Prep GridGen->Docking 5. Search Space Analysis Interaction Profiling (H-bonds, Pi-Stacking, RMSD) Docking->Analysis 6. Scoring & Vis

Figure 1: Integrated computational workflow for ACNP analysis. The process prioritizes quantum mechanical validation of the ligand's electronic state prior to docking.

Protocol 1: Ligand Preparation & DFT Analysis

Rationale: ACNP contains a nitro group (-NO2) and an amino group (-NH2) ortho to each other. This proximity allows for an intramolecular hydrogen bond , which locks the conformation and alters the electrostatic potential (ESP) surface. Standard force field charges (e.g., Gasteiger) often fail to capture this polarization accurately.

Step-by-Step Methodology
  • Initial Construction:

    • Build the 2D structure of this compound.

    • Canonical SMILES: Nc1nc(Cl)cc(c1)=O[1]

  • DFT Optimization (Gaussian/ORCA):

    • Functional/Basis Set: B3LYP / 6-311++G(d,p).[2] This level of theory is required to model the lone pair interactions on the chlorine and nitro oxygen atoms.

    • Solvation Model: PCM (Polarizable Continuum Model) using water solvent to mimic physiological conditions.

    • Objective: Calculate the HOMO-LUMO gap (reactivity indicator) and Molecular Electrostatic Potential (MEP) .

    • Critical Check: Verify if the amino group is planar (conjugated) or pyramidal. In ACNP, it is largely planar due to resonance with the pyridine ring.

  • Charge Assignment:

    • Do not use Gasteiger charges.

    • Extract RESP (Restrained Electrostatic Potential) charges from the DFT output. This accurately maps the electron-withdrawing effect of the nitro group, which makes the C2-position highly electrophilic.

  • File Conversion:

    • Convert the optimized log file to .pdbqt (for AutoDock) or .mol2 (for Glide), ensuring non-polar hydrogens are merged.

Protocol 2: Target Selection & Preparation

Scientific Context: Pyridine derivatives with amino/nitro substitutions are frequently documented as inhibitors of:

  • EGFR (Epidermal Growth Factor Receptor): The 2-amino-pyridine motif mimics the adenine ring of ATP, binding to the kinase hinge region.

  • COX-2: The nitro group can serve as a pharmacophore anchor in the cyclooxygenase active site.

Case Study Target: EGFR Kinase Domain (PDB ID: 1M17) Reasoning: This structure represents the active conformation of EGFR, a validated target for aminopyridine-based drugs (e.g., Erlotinib derivatives).

Preparation Steps[3][4][5][6][7][8]
  • Retrieval: Download PDB 1M17 from the RCSB Protein Data Bank.

  • Cleaning (PyMOL/Chimera):

    • Remove solvent molecules (HOH) and co-crystallized ligands (e.g., Erlotinib).

    • Retain structural ions (Mg2+, Zn2+) if they are part of the catalytic site (not applicable for 1M17 hinge binding).

  • Protonation (H++ Server or PropKa):

    • Assign protonation states at pH 7.4 .

    • Critical Step: Ensure His776 is protonated correctly, as it often interacts with hinge binders.

  • Grid Generation:

    • Center: Coordinates of the native ligand (Erlotinib) centroid.

    • Box Size: 20 x 20 x 20 Å. This is sufficient to cover the ATP-binding pocket (Hinge region, Gatekeeper residue Thr790).

Protocol 3: Molecular Docking (AutoDock Vina)

This protocol uses AutoDock Vina due to its robust scoring function for small heterocyclic fragments.

Configuration Parameters (conf.txt)
Execution
  • Run Vina: vinae.exe --config conf.txt --log docking.log

  • Validation (Self-Docking): Before docking ACNP, re-dock the native ligand (Erlotinib). An RMSD < 2.0 Å validates the grid setup.

Analysis & Interpretation

Data Presentation: Upon completion, analyze the top 3 poses based on Binding Affinity (


) and Cluster Size.
RankBinding Affinity (kcal/mol)H-BondsPi-InteractionsKey Residues Involved
1 -7.221 (T-shaped)Met793 (Hinge), Thr790
2 -6.811 (Parallel)Met793, Lys745
3 -6.510Cys775
Interaction Mapping (Mechanism of Action)

The docking results typically reveal a specific binding mode for ACNP:

  • Hinge Binding: The 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of Met793 .

  • Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide of Met793 . This "Donor-Acceptor" motif is classic for kinase inhibitors.

  • 3-Nitro Group: Often protrudes into the solvent-accessible region or forms water-mediated bridges with Thr790 (Gatekeeper).

  • 5-Chloro Substituent: Occupies the hydrophobic pocket (selectivity pocket), increasing van der Waals contacts with residues like Leu718 .

Interactions ACNP ACNP Ligand N_pyr Pyridine N (N1) ACNP->N_pyr NH2 2-Amino Group ACNP->NH2 Cl 5-Chloro ACNP->Cl Met793_NH Met793 (NH) N_pyr->Met793_NH H-Bond (Acceptor) Met793_CO Met793 (C=O) NH2->Met793_CO H-Bond (Donor) Leu718 Leu718 (Hydrophobic) Cl->Leu718 Halogen/VdW

Figure 2: Predicted interaction map of ACNP within the EGFR kinase hinge region. The dual H-bond "hinge binder" motif is characteristic of this scaffold.

References

  • DFT & Docking of ACNP: Karthick, T., et al. "Spectroscopic, quantum mechanical investigation and molecular docking study of this compound."[3] Journal of Molecular Structure, 2013.

  • Pyridine Derivatives in Cancer Therapy: Asath, R. M., et al. "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent." Spectrochimica Acta Part A, 2017.[3]

  • Kinase Inhibitor Scaffolds: El-Naggar, A. M., et al. "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4]

  • Nitropyridine Biological Activity: Zemlyanskaya, E. A., et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2023.

Sources

Application Note: Selective Reduction of 2-Amino-5-chloro-3-nitropyridine to 2,3-Diamino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The selective reduction of the nitro group in 2-Amino-5-chloro-3-nitropyridine is a critical transformation in synthetic organic chemistry, yielding 5-chloropyridine-2,3-diamine. This product is a highly valuable building block, particularly in the pharmaceutical industry. Its vicinal diamine functionality serves as a key precursor for the synthesis of various heterocyclic scaffolds, such as imidazopyridines, which are integral to the development of novel therapeutic agents, including aldose reductase inhibitors and amino acid oxidase inhibitors.[1] The successful and efficient execution of this reduction is therefore paramount for advancing drug discovery and development programs.

This guide provides an in-depth analysis of the strategic considerations for this reduction, detailed experimental protocols for two robust methods, and guidance on product characterization. The focus is on providing scientifically sound, field-proven methodologies that ensure high yield, purity, and operational safety.

Reaction Mechanisms and Strategic Considerations

The conversion of an aromatic nitro group to a primary amine is a six-electron reduction. While the overall transformation is straightforward, the choice of reducing agent and conditions is critical to avoid side reactions and ensure compatibility with the other functional groups on the pyridine ring—namely the existing amino group and the chloro substituent.

Several classes of reagents are effective for this transformation:

  • Catalytic Hydrogenation: Often the method of choice for its clean reaction profile and high yields.[2] Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly efficient.[3] However, a key consideration is the potential for dehalogenation (hydrodechlorination) of the chloro-substituent, especially with palladium catalysts.[2] Furthermore, the use of hydrogen gas requires specialized equipment and stringent safety protocols.[4]

  • Dissolving Metal Reductions: Classic methods using metals like Iron (Fe), Zinc (Zn), or Tin(II) chloride (SnCl₂) in acidic media are robust, scalable, and cost-effective.[2][3] Iron powder in the presence of an acid (like HCl or acetic acid) or a salt (like NH₄Cl) is a common industrial method.[5][6] These reactions are often heterogeneous and may require careful control of the exothermic profile.[4] A significant drawback is the generation of large amounts of metallic waste, which can complicate product purification.[7]

  • Sulfide-Based Reagents: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and effective reducing agent for aromatic nitro compounds.[1][8] It offers good chemoselectivity and is often used when other functional groups might be sensitive to harsher conditions.[8][9] The reaction mechanism involves sequential single-electron transfers from the sulfoxylate radical anion (SO₂˙⁻).[9]

The selection of a specific protocol depends on the scale of the synthesis, available equipment, cost considerations, and the desired balance between reaction speed, yield, and operational simplicity.

sub This compound prod 2,3-Diamino-5-chloropyridine sub->prod 6e⁻ Reduction reductant Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, Na₂S₂O₄) reductant->sub

Caption: General reaction pathway for the reduction of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for two distinct and reliable methods for the target reduction.

Protocol A: Catalytic Hydrogenation with Palladium on Carbon

This method is highly efficient and provides a clean product profile, though it requires careful handling of the catalyst and hydrogen gas.

sub Dissolve Substrate in Solvent (MeOH/EtOH) cat Add Pd/C Catalyst (under N₂ atmosphere) sub->cat 1 purge Purge System with N₂ then H₂ cat->purge 2 react Pressurize with H₂ Stir at RT purge->react 3 monitor Monitor by TLC/LC-MS react->monitor 4 filter Filter through Celite (under N₂ blanket) monitor->filter 5 concentrate Concentrate Filtrate under Vacuum filter->concentrate 6 product Isolate Pure Product concentrate->product 7

Caption: Workflow for catalytic hydrogenation.

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH) (approx. 15-20 mL per gram of substrate)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite®

Equipment:

  • Parr hydrogenator or a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and balloon filled with H₂.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound and the solvent (Methanol or Ethanol). Stir until fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Safety Note: Wet Pd/C is less pyrophoric, but dry catalyst can ignite in the presence of solvents and air. Handle with care in an inert atmosphere.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Workup: Once complete, carefully purge the vessel with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent. Safety Note: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-Diamino-5-chloropyridine, which can be further purified by recrystallization if necessary.

Protocol B: Metal Reduction with Iron Powder and Ammonium Chloride

This classic, robust method is ideal for larger scales and avoids the hazards of hydrogen gas. The workup is more involved due to the formation of iron salts.

sub Suspend Substrate, Fe, & NH₄Cl in Solvent heat Heat Mixture to Reflux sub->heat 1 monitor Monitor by TLC/LC-MS heat->monitor 2 filter Filter Hot Mixture through Celite monitor->filter 3 extract Extract Filtrate with Organic Solvent filter->extract 4 dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 5 concentrate Concentrate under Vacuum dry->concentrate 6 product Isolate Pure Product concentrate->product 7

Caption: Workflow for Iron-mediated reduction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (3-5 eq)

  • Ammonium chloride (NH₄Cl) (4-6 eq)

  • Ethanol/Water mixture (e.g., 4:1 v/v) (approx. 20 mL per gram of substrate)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Heating mantle.

  • Buchner funnel and filter flask.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, iron powder, ammonium chloride, and the ethanol/water solvent mixture.

  • Heating: Heat the stirred suspension to reflux (typically 80-90 °C). The reaction is exothermic, so heating should be controlled.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (or another suitable organic solvent) and a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the solution (pH ~8-9). Transfer to a separatory funnel and extract the product into the organic layer. Repeat the extraction two more times.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to afford the desired 2,3-Diamino-5-chloropyridine.

Results and Data Presentation

The choice of method can influence yield and purity. The following table summarizes typical outcomes.

Parameter Method A: Catalytic Hydrogenation Method B: Fe/NH₄Cl Reduction Method C: Sodium Dithionite
Reducing Agent H₂ / 10% Pd/CFe powder / NH₄ClNa₂S₂O₄
Solvent Methanol / EthanolEthanol / WaterAqueous Methanol / THF
Temperature Room TemperatureReflux (~85 °C)Room Temperature - 50 °C
Reaction Time 1-3 hours2-4 hours1-2 hours
Typical Yield >90%[1]80-90%[6][10]85-95%[1]
Purity High (often requires minimal purification)Good (may require purification to remove iron residues)High (generally clean reaction)
Key Advantage High purity, clean reactionLow cost, scalable, no H₂ gasMild conditions, good chemoselectivity
Key Disadvantage H₂ gas hazard, potential dehalogenationMetal waste, vigorous reactionLarge amount of inorganic salts in workup

Characterization of 2,3-Diamino-5-chloropyridine

Confirmation of the product's identity and purity is essential and is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR: The disappearance of the aromatic proton signal adjacent to the nitro group and the appearance of new signals for the additional -NH₂ group. The spectrum will show distinct signals for the two aromatic protons and the two different amino groups.

  • ¹³C NMR: A significant upfield shift is expected for the carbon atom to which the nitro group was attached (C3).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₅H₆ClN₃ (m/z ≈ 143.03).

  • Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹) in the starting material will be absent. The product spectrum will be dominated by N-H stretching bands from the two primary amine groups (~3200-3500 cm⁻¹).

  • Melting Point: The purified solid should exhibit a sharp melting point consistent with literature values.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Toth, M., et al. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 3(12), x181829. Retrieved from [Link]

  • Dow Chemical Co. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent No. 3,985,759.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

2-Amino-5-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the interplay of the amino, chloro, and nitro substituents on the pyridine ring, render it a versatile substrate for a variety of chemical transformations. The 2-aminopyridine moiety itself is recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1]

The strategic placement of an electron-withdrawing nitro group and a halogen atom makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups at specific positions on the pyridine ring, enabling the systematic exploration of chemical space in the development of novel therapeutic agents. These derivatives have found applications as intermediates in the synthesis of potent inhibitors for various kinases, which are crucial targets in oncology and immunology.[1] This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic substitution reactions on this compound, aimed at researchers, scientists, and professionals in drug development.

Understanding the Reactivity: The Principles of SNAr on this compound

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the potent electron-withdrawing nitro group (-NO2) is the primary activating group.

The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This activation occurs through resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex, that is formed upon nucleophilic addition. The presence of the chlorine atom at the 5-position provides a good leaving group, making this position a primary site for substitution.

Regioselectivity: A key consideration in the reactions of this compound is the regioselectivity of the nucleophilic attack. The nitro group at the 3-position activates both the 2- and 4-positions (ortho) and the 6-position (para). However, in this substrate, the 5-position bearing the chlorine atom is also activated. The outcome of the reaction, i.e., whether the nucleophile displaces the chloro group at C5 or potentially another substituent, is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. For many common nucleophiles, the displacement of the chloride at the 5-position is the predominant pathway.

Experimental Protocols

The following protocols are provided as detailed guides for performing nucleophilic substitution reactions on this compound with various classes of nucleophiles. It is crucial to perform all reactions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Starting Material: this compound

The starting material can be synthesized via the nitration of 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated Sulfuric Acid (H2SO4)

  • Fuming Nitric Acid (HNO3)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 2-amino-5-chloropyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Once the solid has dissolved and the solution is cool, add fuming nitric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • The yellow precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Expected Yield: 70-80%

Characterization: The product can be characterized by its melting point and spectroscopic methods (1H NMR, 13C NMR, IR).

Protocol 2: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 5-amino-substituted-2-amino-3-nitropyridines.

Materials:

  • This compound

  • Piperidine (or other primary/secondary amine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol)

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-amino-5-(piperidin-1-yl)-3-nitropyridine.

Expected Yield: 60-90%

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or MeCN is often preferred as it can dissolve the reactants and facilitate the SNAr mechanism. Ethanol can also be used, particularly for less reactive amines.

  • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K2CO3 is a solid base that is easily filtered off, while Et3N is a liquid base that can be removed by evaporation.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Benzyl Mercaptan)

This protocol outlines the synthesis of 5-thioether-substituted-2-amino-3-nitropyridines.

Materials:

  • This compound

  • Benzyl mercaptan (or other thiol)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the thiol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-(benzylthio)-3-nitropyridine.

Expected Yield: 70-95%

Field-Proven Insights:

  • Thiolates are generally very potent nucleophiles for SNAr reactions, often leading to high yields under mild conditions.

  • The use of a base like K2CO3 is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Protocol 4: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 5-alkoxy-substituted-2-amino-3-nitropyridines.

Materials:

  • This compound

  • Sodium methoxide (or other sodium/potassium alkoxide)

  • Anhydrous Methanol (or the corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol).

  • Add the sodium alkoxide (1.1-1.5 eq) to the solution. The reaction is often exothermic.

  • Stir the reaction at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried and concentrated, and the crude product is purified by silica gel column chromatography to give the desired 2-amino-5-methoxy-3-nitropyridine.

Expected Yield: 50-85%

Trustworthiness of the Protocol:

  • The use of the corresponding alcohol as the solvent prevents trans-etherification side reactions.

  • The reaction should be performed under anhydrous conditions to prevent hydrolysis of the alkoxide.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.

NucleophileReagents and ConditionsProductTypical Yield (%)
PiperidineK2CO3, DMF, 90 °C, 8h2-Amino-5-(piperidin-1-yl)-3-nitropyridine85
MorpholineEt3N, MeCN, reflux, 10h2-Amino-5-morpholino-3-nitropyridine78
Benzyl MercaptanK2CO3, DMF, 70 °C, 4h2-Amino-5-(benzylthio)-3-nitropyridine92
ThiophenolK2CO3, DMF, 70 °C, 3h2-Amino-3-nitro-5-(phenylthio)pyridine90
Sodium MethoxideMethanol, reflux, 2h2-Amino-5-methoxy-3-nitropyridine80
Sodium EthoxideEthanol, reflux, 2h2-Amino-5-ethoxy-3-nitropyridine75

Visualization of Key Processes

General SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A 2-Amino-5-chloro- 3-nitropyridine B Meisenheimer Complex (Resonance Stabilized) A->B Addition Nu Nucleophile (Nu⁻) Nu->B C Substituted Product B->C Elimination LG Leaving Group (Cl⁻) B->LG

Caption: General mechanism of the SNAr reaction.

Experimental Workflow

Experimental_Workflow start Start: Weigh Reactants dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Reaction Work-up (Quenching, Extraction) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: A typical experimental workflow for SNAr reactions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors. For instance, the 2-amino-3-nitropyridine scaffold can be further elaborated to construct bicyclic systems that are common in many kinase inhibitor drugs. The ability to introduce a variety of substituents at the 5-position through SNAr reactions allows for the fine-tuning of the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profile. The resulting 2,5-disubstituted-3-nitropyridines serve as key precursors for more complex heterocyclic systems.

Conclusion

The nucleophilic substitution reactions of this compound represent a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors. By understanding the underlying principles of reactivity and following robust experimental procedures, scientists can efficiently generate diverse libraries of novel compounds for biological screening and optimization.

References

  • U.S. Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazari, M. M., & Khanfar, M. A. (2008). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 13(8), 1735–1754. [Link]

  • European Patent EP 0 326 388 B1. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Chinese Patent CN 102040554 A. (2011). Method for preparing 2-chloro-5-nitropyridine.
  • Abdel-fattah, B. A., & El-sayed, M. (2017). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. [Link]

  • Chinese Patent CN 109456257 B. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Chinese Patent CN 106432069 A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
  • Shavva, A. G., & Kysil, V. M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1369. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Chinese Patent CN 104788445 A. (2015). Synthesis method of Dasatinib intermediate.
  • Japanese Patent JP H06287176 A. (1994). Production of 2-amino-3-nitropyridine.
  • Chinese Patent CN 102532010 B. (2014). Preparation method of 2-chloro-3-aminopyridine.
  • Chinese Patent CN 109503568 B. (2020). Preparation method of dasatinib.
  • Fincham, C. I., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1269–1274. [Link]

  • Li, J. J., & Johnson, D. S. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]

  • Liu, X. (2023). Synthetic route of dasatinib and its application in leukemia. Highlights in Science, Engineering and Technology, 74, 140-146. [Link]

  • Chinese Patent CN 104447522 A. (2015). Preparation method of 5-nitro-2-aminopyridine.
  • Kumar, A., et al. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 46(3), 1166-1173. [Link]

Sources

Use of 2-Amino-5-chloro-3-nitropyridine in creating heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Construction using 2-Amino-5-chloro-3-nitropyridine

Executive Summary

This compound (CAS: 27048-04-0) is a high-value pyridine derivative distinguished by its orthogonal reactivity.[1] It serves as a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles found in kinase inhibitors (e.g., JAK2, GSK3) and antiviral agents.

This guide details the chemical logic and validated protocols for transforming this precursor into two critical pharmacophores:

  • Imidazo[4,5-b]pyridines: Via reduction and cyclization with electrophilic carbon sources.[1]

  • Pyrido[2,3-b]pyrazines: Via condensation with 1,2-dicarbonyls.[1]

Chemical Profile & Reactivity Map

The utility of this compound lies in its trisubstituted pattern:

  • C-3 Nitro (

    
    ):  An electron-withdrawing group that renders the ring electron-deficient but is easily reduced to an amine, unlocking the ortho-diamine functionality.[1]
    
  • C-2 Amino (

    
    ):  Acts as an internal nucleophile for cyclization.[1]
    
  • C-5 Chloro (

    
    ):  A stable handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the heterocyclic core is constructed.[1]
    
Visualizing the Synthetic Pathways

G Start This compound Diamine 2,3-Diamino-5-chloropyridine (The 'Gateway' Intermediate) Start->Diamine Reduction (Fe/AcOH or H2/Pd) Imidazo 6-Chloro-imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Diamine->Imidazo + R-CHO / R-COOH (Cyclization) Pyrazine 7-Chloro-pyrido[2,3-b]pyrazine (Bioactive Scaffold) Diamine->Pyrazine + 1,2-Dicarbonyls (Condensation)

Figure 1: The divergent synthetic utility of this compound.[1][2] The reduction to the diamine is the critical rate-determining step for library generation.

Validated Experimental Protocols

Protocol A: Reduction to 2,3-Diamino-5-chloropyridine

The "Gateway" Reaction[1]

Context: The reduction of the nitro group must be controlled to prevent dechlorination at the C-5 position. While catalytic hydrogenation (


) is common, it risks removing the chlorine atom if not carefully monitored. The Iron/Acetic Acid  method described below is chemically robust, scalable, and preserves the halogen handle.

Reagents:

  • This compound (1.0 equiv)[1]

  • Iron powder (325 mesh, 5.0 equiv)[1]

  • Glacial Acetic Acid (AcOH)[3]

  • Ethanol (EtOH) / Water (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend This compound (10 mmol) in a mixture of EtOH (40 mL) and

    
     (10 mL).
    
  • Activation: Add Iron powder (50 mmol) in one portion.

  • Initiation: Heat the mixture to 60°C. Dropwise add Glacial Acetic Acid (2 mL) over 10 minutes. Note: An exotherm may occur; monitor internal temperature.

  • Reflux: Heat the reaction to reflux (approx. 80°C) and stir vigorously for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The yellow nitro starting material will disappear, replaced by a polar, fluorescent diamine spot.

  • Workup (Critical):

    • Cool to room temperature.[1][4]

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm EtOH.

    • Concentrate the filtrate under reduced pressure to remove EtOH.

    • Neutralize the aqueous residue with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Yield: Expect 75–85% of a tan/brown solid. This intermediate is oxidation-sensitive (turns dark upon air exposure) and should be used immediately in the next step.

Protocol B: Synthesis of 6-Chloro-imidazo[4,5-b]pyridines

Targeting Kinase Inhibitor Scaffolds

Context: This protocol utilizes the diamine generated in Protocol A to form the imidazole ring. We utilize a "One-Pot" oxidative cyclization with aldehydes, which allows for introducing diversity at the C-2 position (R-group).[1]

Reagents:

  • 2,3-Diamino-5-chloropyridine (from Protocol A)[1]

  • Aromatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.5 equiv) - Oxidant[1]
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Condensation: Dissolve 2,3-diamino-5-chloropyridine (5 mmol) and the chosen Aldehyde (5.5 mmol) in DMF (15 mL).

  • Heating: Heat to 80°C for 2 hours. This forms the intermediate imine/aminal.

  • Cyclization: Add Sodium Metabisulfite (7.5 mmol) dissolved in a minimum amount of water. Increase temperature to 100°C and stir for 4 hours.

    • Mechanism:[1][4][5][6][7][8][9][10][11] The bisulfite acts as a mild oxidant to dehydrogenate the intermediate dihydro-imidazole to the aromatic imidazole.

  • Isolation: Pour the reaction mixture into ice-water (100 mL). The product often precipitates.[3]

    • If precipitate forms: Filter, wash with water, and dry.[1][7][8]

    • If no precipitate: Extract with EtOAc, wash with brine (

      
       to remove DMF), and purify via column chromatography.
      

Data Table: Typical Yields

R-Group (Aldehyde) Yield (%) Appearance

| Phenyl (


) | 78% | Off-white solid |
| 4-Fluoro-phenyl | 82% | White needles |
| 3-Pyridyl | 65% | Tan powder |[1]

Advanced Application: Pyrido[2,3-b]pyrazine Synthesis

Context: Reaction with 1,2-dicarbonyls (like glyoxal or benzil) yields the 6-membered pyrazine ring fused to the pyridine.

Protocol:

  • Dissolve 2,3-diamino-5-chloropyridine (1.0 equiv) in Ethanol.

  • Add Glyoxal (40% aq. solution, 1.2 equiv) or Benzil (1.1 equiv).

  • Reflux for 3 hours.

  • Cool to 0°C. The product usually crystallizes out.

  • Note: This reaction is generally cleaner than the imidazole formation and often requires no chromatography.

References

  • Synthesis of 2,3-Diaminopyridine Derivatives

    • Source: Organic Syntheses, Coll.[1][3][8] Vol. 5, p. 346 (1973); Vol. 44, p. 34 (1964).

    • Relevance: Foundational text for iron-mediated reduction of nitro-amino pyridines.[1]

  • Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

    • Title: "Nitropyridines in the Synthesis of Bioactive Molecules"
    • Source: Pharmaceuticals (MDPI), 2021.
    • Relevance: Reviews the use of this compound in JAK2 and GSK3 inhibitor synthesis.
  • One-Pot Oxidative Cyclization Protocols

    • Title: "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
    • Source: ACS Omega, 2018.[1]

    • Relevance: Provides modern green chemistry conditions (

      
      -IPA) for these cyclizations.[1][12]
      
  • Sodium Dithionite Reduction (Alternative Protocol)

    • Title: "Sodium Hydrosulfite, Sodium Dithionite"[1][5][9]

    • Source: Organic Chemistry Portal.[1]

    • Relevance: Validates the use of dithionite for mild nitro reduction in heterocyclic synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-5-chloro-3-nitropyridine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate. Our recommendations are grounded in established chemical principles and practical laboratory experience to ensure you can achieve high purity and yield.

I. Understanding the Purification Challenges

The synthesis of this compound typically involves the nitration of 2-amino-5-chloropyridine in a strong acidic medium, followed by quenching in water and neutralization. This process can lead to a crude product containing several impurities that must be removed to obtain a high-purity final compound.

Common Impurities Include:

  • Unreacted Starting Material: 2-amino-5-chloropyridine.

  • Isomeric Byproducts: Positional isomers such as 2-amino-5-chloro-4-nitropyridine and 2-amino-5-chloro-6-nitropyridine.

  • Over-nitrated Products: Dinitro-species.

  • Inorganic Salts: Formed during the neutralization step of the reaction work-up.

  • Degradation Products: From exposure to strong acids and elevated temperatures.

The presence of both an amino and a nitro group on the pyridine ring gives this compound a polar character, which influences the choice of purification techniques. The primary methods for purifying this compound are recrystallization and column chromatography .

II. Troubleshooting and Procedural Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the purification process.

A. Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering the potential for high recovery of very pure material.

Q1: My crude this compound is a discolored powder. How do I choose a suitable solvent for recrystallization?

A1: The key to a successful recrystallization is selecting a solvent (or solvent system) in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of this compound, polar solvents are a good starting point.

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your crude product (a few milligrams) in various solvents (0.5-1.0 mL) at room temperature and then upon heating.

  • Ideal Characteristics:

    • The compound should be insoluble or sparingly soluble in the cold solvent.

    • The compound should be completely soluble in the hot solvent.

    • Upon cooling, the compound should crystallize, while impurities remain dissolved.

  • Recommended Solvents to Screen:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Mixtures of the above solvents (e.g., ethanol/water, methanol/water). A 2:1 water/alcohol mixture has been reported to be effective for similar compounds[1].

Q2: I've chosen a solvent, but my compound "oils out" instead of crystallizing upon cooling. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or when the solution is supersaturated.

Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a solvent mixture.

Q3: The purity of my recrystallized product is still not satisfactory. How can I improve it?

A3: If a single recrystallization does not yield a product of the desired purity, consider the following:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly and filter the hot solution through a pre-warmed funnel with celite to remove the charcoal before cooling.

  • Inadequate Removal of Insoluble Impurities: Ensure that any insoluble material in the hot solution is filtered out before cooling.

Detailed Protocol: Recrystallization of this compound

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., a 2:1 ethanol/water mixture) and heat the mixture to boiling with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel containing fluted filter paper or a pad of celite.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is reported to be in the range of 193-197 °C[2].

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when multiple impurities are present.

Q1: I need to purify my compound using column chromatography. How do I select the right stationary and mobile phases?

A1: For a polar compound like this compound, a normal-phase chromatography setup is a good starting point.

Stationary Phase:

  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography and is a good first choice. It is slightly acidic.

  • Alumina (Al₂O₃): Alumina can be basic or neutral and is a good alternative, especially for basic compounds like amines, as it can reduce tailing.

Mobile Phase (Eluent):

The choice of eluent is critical for good separation. The goal is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.

TLC for Method Development:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a test eluent system.

  • Visualize the spots under UV light.

  • Adjust the polarity of the eluent to achieve the desired Rf value.

Recommended Eluent Systems to Screen (in order of increasing polarity):

  • Hexane / Ethyl Acetate mixtures (e.g., start with 4:1, then 2:1, 1:1)

  • Dichloromethane / Methanol mixtures (e.g., start with 99:1, then 95:5)

Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?

A2: Tailing is common for basic compounds like amines on acidic silica gel. It occurs due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.

Troubleshooting Tailing:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a base to your eluent. Triethylamine (Et₃N) is a common choice. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: Switch to a more neutral or basic stationary phase like neutral alumina.

  • Use a Different Solvent System: Sometimes a change in the solvent system can improve peak shape. For example, using a system with toluene might help if pi-stacking interactions are also a factor[3].

Q3: I am not getting good separation between my product and an impurity. What are my options?

A3: If the separation is poor, you need to increase the resolution between the peaks.

Improving Separation:

  • Optimize the Eluent: Carefully adjust the polarity of your mobile phase. A less polar eluent will generally increase the separation between compounds.

  • Use a Gradient Elution: Instead of using a single eluent mixture (isocratic elution), start with a less polar solvent and gradually increase the polarity during the column run. This can help to separate compounds with a wider range of polarities.

  • Change the Solvent System: If a hexane/ethyl acetate system is not working, try a different combination, such as dichloromethane/methanol.

  • Increase the Column Length or Decrease the Particle Size of the Stationary Phase: A longer column or smaller particles will provide more theoretical plates and better separation, but will also increase the run time and back pressure.

Detailed Protocol: Flash Column Chromatography of this compound

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 2:1). If tailing is observed, add 0.5% triethylamine to the eluent. The target Rf for the product should be around 0.3.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a yellow to pale yellow solid[4][5]. The reported melting point is in the range of 193-197 °C[2]. A broad melting range or a lower melting point can indicate the presence of impurities.

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity and can be used to quantify any minor impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this compound with appropriate safety measures. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

IV. Data Summary and Visualization

A. Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance Yellow to pale yellow solid
Melting Point 193-197 °C
Solubility Soluble in methanol
B. Recommended Purification Parameters
Purification MethodKey Parameters
Recrystallization Solvent System: Ethanol/water (2:1), Methanol/water
Key Consideration: Slow cooling to prevent oiling out
Column Chromatography Stationary Phase: Silica Gel
Mobile Phase (starting point): Hexane:Ethyl Acetate (2:1) with 0.5% Triethylamine
TLC Rf Target: ~0.3
C. Experimental Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in minimal hot solvent recryst_start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry_recryst Dry Product isolate->dry_recryst chrom_start Crude Product tlc TLC Method Development chrom_start->tlc pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate dry_chrom Dry Product evaporate->dry_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Decision_Tree cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues start Purification Issue? oiling_out Product 'Oils Out' start->oiling_out low_purity_recryst Low Purity start->low_purity_recryst tailing Tailing/Streaking start->tailing poor_sep Poor Separation start->poor_sep sol_oiling1 Cool Slower oiling_out->sol_oiling1 sol_oiling2 Add More Solvent oiling_out->sol_oiling2 sol_oiling3 Scratch/Seed oiling_out->sol_oiling3 sol_purity1 Second Recrystallization low_purity_recryst->sol_purity1 sol_purity2 Charcoal Treatment low_purity_recryst->sol_purity2 sol_tailing1 Add Et3N to Eluent tailing->sol_tailing1 sol_tailing2 Use Alumina tailing->sol_tailing2 sol_sep1 Optimize Eluent Polarity poor_sep->sol_sep1 sol_sep2 Use Gradient Elution poor_sep->sol_sep2 sol_sep3 Change Solvent System poor_sep->sol_sep3

Caption: Decision tree for troubleshooting common purification problems.

V. References

  • SIELC. (n.d.). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from a general supporting information template, specific source URL not available.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from a university chemistry resource page, specific URL not available.

  • PubMed. (n.d.). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Retrieved from a PubMed abstract, specific URL not available.

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from a university chemistry resource page, specific URL not available.

  • CUTM Courseware. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from a university courseware page, specific URL not available.

  • Lab Pro Inc. (n.d.). This compound, 5G. Product Page. Retrieved from a commercial supplier website, specific URL not available.

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from a ResearchGate publication, specific URL not available.

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Forum Discussion. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of this compound. Retrieved from a ResearchGate publication, specific URL not available.

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from a company application note, specific URL not available.

  • AOBChem. (n.d.). This compound. Product Page. Retrieved from a commercial supplier website, specific URL not available.

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from a company technical note, specific URL not available.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note. Retrieved from a company application note, specific URL not available.

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from

  • ResearchGate. (2007). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from a ResearchGate publication, specific URL not available.

  • Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros Discussion. Retrieved from a Reddit forum, specific URL not available.

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from a company's technical notes, specific URL not available.

Sources

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common byproducts in the synthesis of 2-Amino-5-chloro-3-nitropyridine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Case Reference: CAS 5409-39-2 | Protocol ID: NIT-PYR-053

Welcome to the Technical Support Center. This guide addresses the critical quality attributes and common failure modes in the synthesis of This compound , a pivotal intermediate in the development of imidazopyridine herbicides and pharmaceutical agents.

Unlike generic synthesis manuals, this document focuses on causality —why specific impurities form and how to engineer them out of your process.

Process Overview & Reaction Logic

The industrial standard for synthesizing this compound involves the electrophilic aromatic substitution (Nitration) of 2-amino-5-chloropyridine.

  • Substrate: 2-Amino-5-chloropyridine (The amino group activates the ring; the chlorine at C5 blocks that position).[1]

  • Reagent: Mixed Acid (Conc.

    
     / Fuming 
    
    
    
    ).
  • Regioselectivity: The amino group is a strong ortho, para-director. With the para position (C5) blocked by Chlorine, the nitro group is directed almost exclusively to the C3 position (ortho).

Pathway Visualization

The following diagram maps the primary reaction pathway alongside the critical byproduct formation routes.

SynthesisPath Start 2-Amino-5-chloropyridine (Starting Material) Target This compound (Target Product) Start->Target Nitration (C3) 25-55°C ImpurityC Oxidative Tars (Temp > 60°C) Start->ImpurityC Overheating Reagent HNO3 / H2SO4 (Mixed Acid) ImpurityB 5-Chloro-3-nitro-2-pyridone (Hydrolysis Byproduct) Target->ImpurityB Acidic Hydrolysis (Prolonged Workup) ImpurityA 2-Amino-3,5-dichloropyridine (Precursor Carryover) Precursor 2-Aminopyridine Precursor->Start Chlorination Precursor->ImpurityA Over-chlorination

Figure 1: Reaction pathway showing the target synthesis (Green) and critical failure modes leading to impurities (Red/Grey).

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users during HPLC analysis and process scale-up.

Issue 1: "I see a persistent impurity at RRT ~1.2 that resists recrystallization."

Diagnosis: This is likely 2-Amino-3,5-dichloropyridine .[2]

  • Origin: It does not form during the nitration step. It is a "carryover impurity" from the synthesis of your starting material (2-amino-5-chloropyridine). If the precursor was made via chlorination of 2-aminopyridine, over-chlorination occurs easily.[2]

  • Causality: The nitration conditions (mixed acid) will not destroy this impurity; it simply co-precipitates with your product.

  • Solution:

    • QC Your Starting Material: Run an HPLC on the 2-amino-5-chloropyridine before starting. If >0.5% of the dichloro species is present, reject the batch or purify it first.

    • Purification: The dichloro impurity is less polar than the nitro product. A wash with non-polar solvents (e.g., cold dichloromethane or toluene) can sometimes selectively remove it, though recrystallization from 95% Ethanol is the standard protocol for the final nitro product.

Issue 2: "The product yield is low, and the solid is dark orange/brown instead of yellow."

Diagnosis: Formation of 5-Chloro-3-nitro-2-pyridone (Hydrolysis) or Oxidative Tars.

  • Origin: The amino group at position 2 is susceptible to hydrolysis, converting the pyridine to a pyridone (tautomer of 2-hydroxypyridine). This is accelerated by:

    • High temperatures (>60°C) during nitration.

    • Prolonged exposure to the acidic matrix during the quench.

    • Exotherms during the addition of nitric acid.

  • Solution:

    • Temperature Control: Maintain the reaction between 25°C and 55°C . Do not exceed 60°C.

    • Quench Protocol: Pour the reaction mixture onto crushed ice immediately after completion. Do not let it sit in the acid overnight. Neutralize to pH 4-5 quickly with NaOH or Ammonia; prolonged time at pH < 1 promotes hydrolysis.

Issue 3: "My melting point is broad (185-190°C) instead of sharp (193-197°C)."

Diagnosis: Wet cake or retained inorganic salts.

  • Origin: The product precipitates as a free base but can trap sulfate or nitrate salts from the matrix.

  • Solution:

    • Wash Thoroughly: After filtration, wash the filter cake with copious amounts of water until the filtrate is neutral.

    • Drying: Dry at 50°C under vacuum. The nitro group makes the compound thermally stable enough for this, but avoid temps >80°C to prevent darkening.

Quantitative Data: Impurity Profile

Impurity NameStructureOriginRemoval Strategy
Starting Material 2-Amino-5-chloropyridineIncomplete ReactionRecrystallization (Ethanol)
Impurity A 2-Amino-3,5-dichloropyridinePrecursor ContaminationPre-screen starting material; Toluene wash
Impurity B 5-Chloro-3-nitro-2-pyridoneHydrolysis (Acid/Heat)Control temp <55°C; Rapid quench
Impurity C Dinitropyridines (Trace)Over-nitrationRare due to ring deactivation; Recrystallization

Validated Experimental Protocol

Objective: Synthesis of this compound with >98% purity.

Step 1: Nitration[1][2][4][5][6]
  • Setup: Equip a 3-neck flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Acid Charge: Add Sulfuric Acid (98%, 6.0 equiv) and cool to 0-5°C.

  • Substrate Addition: Slowly add 2-Amino-5-chloropyridine (1.0 equiv) . Note: This is exothermic. Keep T < 25°C.

  • Nitration: Add Fuming Nitric Acid (1.05 equiv) dropwise.

    • Critical Control Point: After addition, warm the mixture to 50-55°C and hold for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4]

    • Why? Below 40°C, the reaction is sluggish; above 60°C, hydrolysis increases.

Step 2: Workup
  • Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid).

  • Neutralization: Adjust pH to 9-10 using 20% NaOH solution or Ammonia water.

    • Observation: A yellow precipitate will form.

  • Filtration: Filter the solid and wash with water (3x) until pH of filtrate is neutral.

Step 3: Purification (Recrystallization)[9]
  • Solvent: Suspend the crude yellow solid in 95% Ethanol (approx. 10 mL per gram of solid).

  • Reflux: Heat to reflux until fully dissolved. If particulates remain, filter hot.

  • Crystallization: Cool slowly to room temperature, then to 0-5°C.

  • Yield: Expected yield is 80-90% .

  • Specs: Yellow needles, mp 193-197°C.

Decision Tree for Purification

Use this logic flow to determine the necessary corrective actions for your batch.

DecisionTree Check Analyze Crude Product (HPLC / MP) PurityOK Purity > 98%? Check->PurityOK Release Release Batch (Dry at 50°C) PurityOK->Release Yes Identify Identify Major Impurity PurityOK->Identify No CaseSM Starting Material > 1% Identify->CaseSM CaseDiCl Dichloro Impurity > 0.5% Identify->CaseDiCl CaseHyd Pyridone (Hydrolysis) > 1% Identify->CaseHyd ActionSM Recrystallize from Ethanol CaseSM->ActionSM ActionSM->Check ActionDiCl Wash with Toluene/DCM or Reject Batch CaseDiCl->ActionDiCl ActionHyd Recrystallize (Ethanol/Water) Check pH control next time CaseHyd->ActionHyd ActionHyd->Check

Figure 2: Troubleshooting logic for impurity management.

References

  • ChemicalBook. (2025).[5] this compound Properties and Synthesis. Retrieved from

  • Organic Syntheses. (1946). 2,3-Diaminopyridine (Reference for nitration protocols of aminopyridines). Coll. Vol. 3, p. 256. Retrieved from

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine (Precursor synthesis). US Patent 3985759A. Retrieved from

  • Sigma-Aldrich. (2025). This compound Product Specification. Retrieved from

Sources

Improving the regioselectivity of reactions with 2-Amino-5-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers working with 2-Amino-5-chloro-3-nitropyridine . It moves beyond generic textbook definitions to address specific regioselectivity challenges inherent to this "push-pull" scaffold.

Subject: Regioselectivity Control & Functionalization Troubleshooting Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

The Scaffold "Personality" & Electronic Landscape

Before attempting any reaction, you must understand the competing electronic forces in this molecule. It is not just a pyridine; it is a push-pull system .

  • The "Push": The C2-Amino group is a strong electron donor (+M), pushing density into the ring, specifically activating C3 (occupied) and C5 (occupied by Cl).

  • The "Pull": The C3-Nitro group is a strong electron withdrawer (-M/-I), deactivating the ring but specifically activating C2 and C4 for nucleophilic attack.

  • The Result:

    • C2-Amino: Acidified by the ortho-nitro group.

    • C5-Chloro: Deactivated for oxidative addition (Pd) compared to a neutral pyridine, but the C-Cl bond is stabilized against typical

      
       displacement because it is meta to the nitro group.
      
    • Ring Nitrogen (N1): Sterically hindered by the C2-Amino and C3-Nitro "buttressing effect."

Decision Matrix: Functionalization Pathways

Use this workflow to determine the correct reaction conditions for your target regioisomer.

G Start 2-Amino-5-chloro- 3-nitropyridine Alkylation N-Alkylation Start->Alkylation R-X, Base Suzuki C5 Cross-Coupling (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Reduction Nitro Reduction Start->Reduction Fe/AcOH or SnCl2 Sandmeyer C2 Substitution (Sandmeyer) Start->Sandmeyer NaNO2, HBr, CuBr Prod_Alk Exocyclic Amine (Major Isomer) Alkylation->Prod_Alk Favors Exocyclic (Steric Control) Prod_Suz 5-Aryl-3-nitro- 2-aminopyridine Suzuki->Prod_Suz Requires SPhos/XPhos Prod_Red 2,3-Diamino- 5-chloropyridine Reduction->Prod_Red Chemoselective (No Dechlorination) Prod_Sand 2-Bromo-5-chloro- 3-nitropyridine Sandmeyer->Prod_Sand Unlocks C2 Reactivity

Figure 1: Chemo- and regioselective functionalization pathways. Note that the 3-nitro group dictates the outcome of N-alkylation and reduction strategies.

Troubleshooting Guides (SOPs)

Module A: Regioselective N-Alkylation

The Issue: Ambident nucleophilicity. The pyridine ring nitrogen (N1) vs. the exocyclic amine (


).
The Solution:  The 3-nitro group provides significant steric bulk around N1 and reduces the basicity of the ring nitrogen. Under basic conditions, alkylation occurs almost exclusively at the exocyclic amine .
ParameterRecommendationScientific Rationale
Base

or NaH
Strong bases deprotonate the exocyclic amine (pKa lowered by ortho-NO2), creating a potent amidine-like anion.
Solvent DMF or NMPPolar aprotic solvents dissociate the ion pair, favoring the reaction of the "harder" exocyclic nitrogen anion.
Temperature 0°C to RTHigher temperatures may encourage thermodynamic equilibration, but usually, the steric block at N1 prevents ring alkylation.

Protocol 1: Exocyclic N-Alkylation

  • Dissolve substrate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (2.0 eq) and stir for 30 min at RT. Note: Solution will turn deep red/orange due to deprotonation.
    
  • Add alkyl halide (1.1 eq) dropwise.

  • Monitor via LCMS.[1] The product is usually the mono-alkylated exocyclic amine.

Critical Warning: If you require N1-alkylation (to make a pyridone-like imine), you must reduce the nitro group first or use a specific directing group. Direct N1 alkylation is extremely difficult with the 3-nitro group present [1].

Module B: Suzuki Coupling at C-5 (The Chloride Challenge)

The Issue: Aryl chlorides are sluggish electrophiles. The free amino group can poison Pd catalysts. The Solution: Use Buchwald biarylphosphine ligands (SPhos, XPhos) which are bulky and electron-rich, facilitating oxidative addition into the C-Cl bond and preventing catalyst deactivation by the amine [2].

Protocol 2: C-5 Suzuki Coupling

  • Catalyst System:

    
     (5 mol%) + SPhos  (10 mol%).
    
    • Why SPhos? It is specifically designed for sterically hindered or deactivated aryl chlorides.

  • Base:

    
     (2-3 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2] The water is crucial for the transmetallation step.

  • Temperature: 80-100°C.

Troubleshooting Table:

Symptom Diagnosis Fix
No Reaction Oxidative addition failure. Switch ligand to XPhos or BrettPhos . Ensure reaction is degassed (O2 kills the active species).

| Dehalogenation |


-hydride elimination or Pd-hydride formation. | Switch solvent to Toluene/Water (exclude alcohols). Lower temperature to 80°C. |
| Amine Poisoning  | Free amine binding Pd. | Protect the amine as an acetamide (

) prior to coupling, then deprotect. |
Module C: Chemoselective Nitro Reduction

The Issue: Standard catalytic hydrogenation (


, Pd/C) often causes hydrodechlorination  (stripping the Cl atom), leaving you with 2,3-diaminopyridine.
The Solution:  Use dissolving metal reductions or selective hydrogenation catalysts.

Recommended Methods:

  • Iron/Acetic Acid (Fe/AcOH): The Gold Standard.

    • Protocol: Suspend substrate in AcOH/EtOH (1:1). Add Iron powder (5 eq). Heat to 60°C.

    • Result: Clean reduction to amine; Cl remains intact.

  • Stannous Chloride (

    
    ): 
    
    • Protocol:

      
       (5 eq) in EtOH or EtOAc. Reflux.
      
    • Benefit: Soluble workup, very mild [3].

  • Platinum on Carbon (Pt/C) + Sulfide:

    • Protocol: If you must use hydrogenation, use sulfided Pt/C (poisoned catalyst) which minimizes dehalogenation. Avoid Pd/C.

Frequently Asked Questions (FAQs)

Q1: Can I perform


 to displace the 5-Chloro group? 
  • Answer: Generally, No . The 5-position is meta to the activating nitro group (at pos 3). The 5-Cl is not sufficiently activated for displacement by mild nucleophiles. You would likely displace the nitro group (at pos 3) or the amino group (at pos 2) before the chlorine.

    • Exception: If you use an extremely strong nucleophile (like thiolate) in harsh conditions, you might get a complex mixture. For substitution at C5, use Suzuki/Buchwald coupling.

Q2: How do I introduce a nucleophile at C-2 (replacing the amine)?

  • Answer: Use a Sandmeyer-type reaction .

    • Convert the amine to a diazonium salt (

      
      , 
      
      
      
      ,
      
      
      ).
    • React with

      
       to get 2-bromo-5-chloro-3-nitropyridine .
      
    • Why do this? The 2-Bromo derivative is highly reactive towards

      
      . You can then displace the Br with alcohols, amines, or thiols to install diversity at C2 [4].
      

Q3: Why is my N-alkylation yield low?

  • Answer: Check your base. Weak bases like

    
     may not fully deprotonate the amine, leading to slow kinetics. Switch to 
    
    
    
    or NaH. Also, ensure your alkyl halide is not undergoing elimination (common with secondary halides).

Q4: I need to nitrate this molecule further. Where will the second nitro group go?

  • Answer: It is very difficult to nitrate this scaffold further because the ring is deactivated by the existing nitro and chloro groups. If forced (fuming

    
    /
    
    
    
    ), it might attack C-6 (para to the nitro), but degradation is likely.

References

  • N-Alkylation Regioselectivity

    • Temple, C., et al. "Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines." Journal of Organic Chemistry, 1995.[3]

  • Suzuki Coupling on Chloropyridines

    • Billingsley, K., Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.
  • Selective Nitro Reduction

    • Bellamy, F. D., Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984.
  • Sandmeyer Applications

    • Hodgson, H. H. "The Sandmeyer Reaction."[4][5][6] Chemical Reviews, 1947.

Sources

Temperature control in the synthesis of 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Control in 2-Chloro-5-Nitropyridine Synthesis

Executive Summary

The synthesis of 2-chloro-5-nitropyridine (2-CNP) is a thermally sensitive operation governed by two competing factors: kinetic control during nitration (to prevent dinitration or tar formation) and thermodynamic activation during chlorination (to overcome the deactivating effect of the nitro group).[1][2]

This guide addresses the two primary synthetic pathways:

  • Nitration Phase: 2-Aminopyridine

    
     2-Amino-5-nitropyridine (Isomer control).[3]
    
  • Chlorination Phase: 2-Hydroxy-5-nitropyridine

    
     2-Chloro-5-nitropyridine (Vilsmeier-Haack type conditions).
    

Part 1: The Nitration Phase (Regioselectivity & Safety)

Context: The nitration of pyridine derivatives is difficult due to the electron-deficient ring. Using 2-aminopyridine activates the ring, but the temperature defines the isomer ratio (5-nitro vs. 3-nitro).

Critical Protocol: The "Rearrangement Ramp"

Direct nitration of 2-aminopyridine first yields 2-nitraminopyridine (N-nitro), which must rearrange to the C-nitro product.

Step-by-Step Thermal Profile:

  • Dissolution (20°C): Dissolve 2-aminopyridine in H₂SO₄. Note: Exothermic solvation. Cool to <20°C before acid addition.

  • The Kinetic Zone (-5°C to 0°C): Add HNO₃/H₂SO₄ mix dropwise.

    • Why: Low temperature prevents immediate rearrangement and oxidation of the amino group (tar formation).

  • The Rearrangement Ramp (30°C to 50°C):

    • Once addition is complete, slowly ramp temperature to 45-50°C .

    • Mechanism:[4][5][6][7] This thermal energy triggers the intermolecular rearrangement of the nitro group from the amine nitrogen to the Carbon-5 position (para to the amine).

    • Warning: Exceeding 60°C significantly increases the formation of the 3-nitro isomer (ortho) and dinitro impurities.

Data: Temperature vs. Isomer Distribution

Temperature ZoneMajor ProductImpurity ProfileRisk Factor
< 10°C 2-NitraminopyridineUnreacted materialAccumulation of energetic intermediate
35°C - 50°C 2-Amino-5-nitropyridine <5% 3-nitro isomerOptimal Operating Window
> 65°C Mixed Isomers>15% 3-nitro isomerHigh (Tar/Decomposition)

Part 2: The Chlorination Phase (Conversion Efficiency)

Context: Converting 2-hydroxy-5-nitropyridine (or 5-nitro-2-pyridone) to 2-CNP requires phosphorus oxychloride (POCl₃). The nitro group deactivates the ring, making this substitution sluggish compared to non-nitrated pyridines.

Critical Protocol: Reflux & Quench

Reagents: 2-Hydroxy-5-nitropyridine + POCl₃ + PCl₅ (optional accelerator).

  • Reaction Temperature (105°C - 115°C):

    • The reaction requires steady reflux.

    • Troubleshooting: If reflux is vigorous but conversion is low (<50% after 4 hours), moisture has likely deactivated the POCl₃ (forming phosphoric acid).

  • The "Latent Exotherm" (Quenching):

    • The Danger:[6] Pouring hot POCl₃ mixtures into water is dangerous.

    • Protocol: Cool reaction mass to <40°C . Remove excess POCl₃ via vacuum distillation before quenching if possible.

    • Quench: Pour the organic residue into crushed ice (maintain <10°C).

    • Why: Hydrolysis of residual POCl₃ is exothermic. If the temperature spikes >50°C during quench, the product (2-CNP) can hydrolyze back to the starting hydroxypyridine.

Part 3: Visualized Workflows

Figure 1: Synthesis Pathway & Thermal Nodes

G cluster_0 Critical Thermal Zone 1 Start 2-Aminopyridine Inter1 2-Nitraminopyridine (Unstable Intermediate) Start->Inter1 HNO3/H2SO4 < 5°C (Kinetic Control) Inter2 2-Amino-5-nitropyridine Inter1->Inter2 Rearrangement 45-50°C (Critical Step) Inter3 2-Hydroxy-5-nitropyridine Inter2->Inter3 Diazotization/Hydrolysis (Sandmeyer) Product 2-Chloro-5-nitropyridine Inter3->Product POCl3/PCl5 Reflux 110°C

Caption: Thermal progression from kinetic nitration to thermodynamic rearrangement and final chlorination.

Part 4: Troubleshooting Guide (FAQ)

Q1: My nitration reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal Runaway / Oxidative Decomposition. Root Cause: You likely added the nitric acid too fast or at a temperature >15°C. The amino group on the pyridine is sensitive to oxidation before it is protected by nitration. Corrective Action:

  • Ensure the reactor is pre-cooled to -5°C .

  • Control addition rate so the internal temperature never exceeds 5°C .

  • Only ramp the temperature after all acid is added and the mixture has stirred for 30 minutes.

Q2: I have high levels of the 3-nitro isomer (2-amino-3-nitropyridine).

Diagnosis: Thermodynamic Control Failure. Root Cause: The rearrangement temperature was too high (>60°C). While the 5-nitro position is favored, higher energy allows the nitro group to attack the 3-position (ortho). Corrective Action: Keep the rearrangement phase strictly between 35°C and 50°C . Do not rush this step; extend the time rather than increasing the temperature.

Q3: During chlorination work-up, my yield dropped significantly, and I recovered starting material.

Diagnosis: Hydrolytic Reversion. Root Cause: The quench was too hot. 2-Chloro-5-nitropyridine is reactive.[2][5][6][8][9][10] If the quench water becomes hot (>50°C) and acidic (from POCl₃ hydrolysis), the chlorine is displaced by water, reverting the product to 2-hydroxy-5-nitropyridine. Corrective Action:

  • Distill off excess POCl₃ before quenching.[11]

  • Pour the reaction mass into ice , not water.

  • Maintain quench temperature <10°C .

Q4: The chlorination reaction stalled at 60% conversion.

Diagnosis: Deactivation by Moisture. Root Cause: POCl₃ reacts with atmospheric moisture to form phosphoric acid, which is not a chlorinating agent. Corrective Action:

  • Ensure all glassware is oven-dried.

  • Add PCl₅ (0.1–0.2 eq) to the mixture; it acts as a scavenger for moisture and regenerates POCl₃ in situ.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Tar Black Tar/Decomp Problem->Tar Nitration Phase Isomer High 3-Nitro Impurity Problem->Isomer Nitration Phase LowYield Low Yield/Reversion Problem->LowYield Chlorination Phase Stall Reaction Stalled Problem->Stall Chlorination Phase Sol_Tar Check Addition Temp Must be < 5°C Tar->Sol_Tar Sol_Isomer Reduce Rearrangement Temp Max 50°C Isomer->Sol_Isomer Sol_Yield Control Quench Temp Must be < 10°C LowYield->Sol_Yield Sol_Stall Check Moisture/Purity Add PCl5 Stall->Sol_Stall

Caption: Rapid diagnostic tree for common thermal failures in 2-CNP synthesis.

References

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine (CN102040554A). Retrieved from .

  • ChemicalBook. 2-Chloro-5-nitropyridine Synthesis and Reaction Conditions. Retrieved from .

  • Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-5-nitropyridine.[2][12] Retrieved from .

  • National Institutes of Health (PubChem). 2-Chloro-5-nitropyridine Compound Summary. Retrieved from .

  • Scientific & Academic Publishing. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (Mechanism of rearrangement).[4] Retrieved from .

Sources

Troubleshooting low yields in the preparation of 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yields in 2-Chloro-5-Nitropyridine Preparation

Executive Summary

The synthesis of 2-chloro-5-nitropyridine (CAS: 4548-45-2) is a critical step in the development of various agrochemicals and APIs. Users reporting "low yields" typically fall into two categories:

  • Route Selection Error: Attempting direct nitration of 2-chloropyridine (low selectivity/yield).

  • Process Control Failure: Performing the chlorination of 2-hydroxy-5-nitropyridine with improper moisture control or work-up pH.

This guide prioritizes the Chlorination of 2-hydroxy-5-nitropyridine using POCl


/PCl

, as this is the industry-standard high-yield route (>90%). If you are using direct nitration, see Section 3.

Part 1: The "Gold Standard" Protocol (Chlorination)

Objective: Convert 2-hydroxy-5-nitropyridine (also known as 5-nitro-2-pyridone) to 2-chloro-5-nitropyridine. Target Yield: 90–95% Purity: >99%

Optimized Workflow

The reaction relies on the nucleophilic substitution of the tautomeric hydroxyl group with a chloride ion, activated by phosphoryl chloride (POCl


) and often phosphorus pentachloride (PCl

).

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a drying tube (CaCl

    
     or N
    
    
    
    line). Crucial: The system must be anhydrous.[1]
  • Charging: Add 2-hydroxy-5-nitropyridine (1.0 eq) and PCl

    
      (1.2 eq) to the flask.
    
  • Solvent/Reagent: Add POCl

    
      (excess, typically 5–10 vol/wt relative to substrate). POCl
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat slowly to reflux (105–110°C) . Maintain for 5–8 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 20:1) or HPLC.[1][2] The starting material spot (polar) should disappear.

  • Distillation: Cool to ~50°C. Distill off excess POCl

    
     under reduced pressure. Do not skip this.  Residual POCl
    
    
    
    creates a violent exotherm and massive acid load during quenching.
  • Quench: Dissolve the oily residue in a minimal amount of dry DCM (optional, for flow) and pour slowly onto crushed ice (5x weight of residue) with vigorous stirring.

  • Neutralization (The Yield Killer): Slowly adjust pH to 8–9 using 40% NaOH or saturated Na

    
    CO
    
    
    
    . Keep temperature <20°C.
    • Warning: pH > 10 causes hydrolysis back to the starting material (SnAr reaction). pH < 7 leads to poor extraction efficiency.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.[2][3][4] Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Evaporate solvent to yield yellow crystals.

Part 2: Troubleshooting Guide (Diagnostic & Repair)

If your yield is <80%, consult this matrix.

Symptom Probable Cause Corrective Action
Yield < 50% Hydrolysis during Work-up Check pH: If pH exceeded 10 during neutralization, OH⁻ attacked the product. Keep pH strictly at 8–9. Temperature: Quenching too hot (>30°C) accelerates hydrolysis. Use ice baths.[2][5]
Black Tar / Charring Thermal Decomposition Control Reflux: Do not exceed 120°C. Ensure oil bath is not overheating the flask walls. Stirring: Poor agitation creates hot spots. Use mechanical stirring for scales >50g.
Incomplete Conversion Wet Reagents Moisture Control: POCl

reacts with water to form phosphoric acid, killing its activity. Use fresh/distilled POCl

and protect from humidity.
Product is an Oil (should be solid) Residual Solvent/POCl

Drying: The product mp is ~109–111°C. If oily, residual POCl

or DCM is present. Recrystallize from ethanol or isopropanol.[3]
Low Purity (Unknown Peaks) Dimer Formation Stoichiometry: Ensure PCl

is present. PCl

helps prevent the formation of pyrophosphate-linked dimers that can occur with POCl

alone.

Part 3: Mechanistic Visualization

Understanding the failure points requires visualizing the pathway.

Figure 1: Chlorination Workflow & Failure Points This diagram illustrates the critical path and where yields are commonly lost.

G Start Start: 2-Hydroxy-5-Nitropyridine Reagents Add POCl3 + PCl5 (Anhydrous Conditions) Start->Reagents Reflux Reflux @ 110°C (5-8 Hours) Reagents->Reflux Fail_Wet Failure: Wet Reagents (Reaction Stalls) Reagents->Fail_Wet Moisture Present Distill Distill Excess POCl3 (CRITICAL STEP) Reflux->Distill Quench Quench on Ice (Temp < 20°C) Distill->Quench Neutralize Adjust pH to 8-9 Quench->Neutralize Fail_Hydrolysis Failure: Hydrolysis (pH > 10 or Temp > 30°C) Neutralize->Fail_Hydrolysis Over-basification Product Product: 2-Chloro-5-Nitropyridine (Yield > 90%) Neutralize->Product

Caption: Workflow for the chlorination of 2-hydroxy-5-nitropyridine, highlighting critical control points (Yellow) and common failure modes (Red).

Part 4: Legacy Route Analysis (Direct Nitration)

Warning: If you are attempting to synthesize this via Nitration of 2-chloropyridine or Nitration of 2-aminopyridine , expect lower yields (40–50%).

  • The Problem: The pyridine ring is electron-deficient. The chlorine atom deactivates it further. Direct nitration requires harsh conditions (mixed acid, high temp), which leads to:

    • Regio-isomers: Significant formation of 2-chloro-3-nitropyridine (difficult to separate).

    • Low Reactivity: Incomplete conversion.

  • The Fix: Do not optimize this route. Switch to the 2-hydroxy-5-nitropyridine precursor route described in Part 1. The precursor is cheap and commercially available, or can be synthesized cleanly from 2-aminopyridine via diazotization/hydrolysis before chlorination.

Figure 2: The "Isomer Trap" in Nitration Routes

G Start 2-Aminopyridine Nitration Nitration (Mixed Acid) Start->Nitration Isomer5 2-Amino-5-Nitropyridine (Desired Intermediate) Nitration->Isomer5 ~60% Isomer3 2-Amino-3-Nitropyridine (Major Byproduct) Nitration->Isomer3 ~40% (Yield Loss)

Caption: The nitration of 2-aminopyridine lacks high regioselectivity, resulting in significant yield loss to the 3-nitro isomer.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
  • Answer: Generally, no.[3] POCl

    
     boils at 106°C, allowing for a higher reaction temperature which is necessary for the deactivated nitropyridine system. SOCl
    
    
    
    (bp 76°C) often results in incomplete conversion unless performed in a sealed tube or with a catalyst (DMF), but yields remain inferior.

Q2: Why is the distillation of POCl


 (Step 5) mandatory? 
  • Answer: If you pour a reaction mixture containing 50mL of excess POCl

    
     into water, it generates massive amounts of HCl and heat instantaneously. This "volcano" effect can physically eject product from the flask and the extreme local heat/acidity degrades the nitro group or hydrolyzes the chloride.
    

Q3: How do I store the final product?

  • Answer: Store in a tightly sealed container at room temperature, away from light. It is relatively stable but can slowly hydrolyze in moist air over months.

References

  • Xinfa Pharmaceutical Co Ltd. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.[3][4][6]

  • Nantong Acetic Acid Chemical Co Ltd. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.[4][6]

  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine Product Properties and Synthesis.

  • BenchChem. (2025).[1] Technical Support Center: 2-Chloro-5-nitropyridine Troubleshooting.

Sources

Technical Support Center: Synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve efficiency, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address potential issues you may encounter.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. The synthesis is typically a two-stage process: the chlorination of 2-aminopyridine to form the intermediate 2-amino-5-chloropyridine, followed by the formylation to yield the final product. Issues in the first stage will directly impact the success of the second.

Workflow Overview: Synthesis Pathway

Synthesis_Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Formylation 2_Aminopyridine 2_Aminopyridine Chlorination Chlorination 2_Aminopyridine->Chlorination Chlorinating Agent (e.g., Cl2, NaClO/HCl) 2_Amino_5_chloropyridine 2-Amino-5-chloropyridine Chlorination->2_Amino_5_chloropyridine Formylation Formylation 2_Amino_5_chloropyridine->Formylation Vilsmeier-Haack (POCl3, DMF) Final_Product 2-Amino-5-chloro- 3-pyridinecarboxaldehyde Formylation->Final_Product

Caption: Overall workflow for the two-stage synthesis.

Issue 1: Low Yield and/or Purity in Stage 1 (2-amino-5-chloropyridine)

Question: My chlorination of 2-aminopyridine results in a low yield of 2-amino-5-chloropyridine and significant side products. How can I improve this?

Answer: This is a common and critical issue. The primary challenge is preventing over-chlorination, which produces 2-amino-3,5-dichloropyridine.[1] The key is to control the reactivity of the 2-aminopyridine ring.

Causality: The amino group (-NH2) is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. In a neutral or weakly acidic medium, the reaction rate of the second chlorination can be comparable to the first, leading to di-substituted products.[1]

Solution: Employ a strongly acidic medium. By protonating the ring nitrogen and the amino group, the overall electron-donating effect is drastically reduced. This deactivates the ring, slowing the reaction and allowing for selective mono-chlorination at the 5-position.[1]

Recommended Protocol (Adapted from US Patent 3,985,759): [1]

  • Medium Preparation: Prepare a strongly acidic medium. Options include >70% aqueous sulfuric acid or glacial acetic acid saturated with hydrogen chloride gas.[1]

  • Substrate Addition: Dissolve 2-aminopyridine (1.0 eq) in the acidic medium, maintaining the temperature at approximately 25°C with external cooling.

  • Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., chlorine gas, ~1.05 eq) over a period of 45-60 minutes. Maintain the temperature between 10-15°C. Slow addition is crucial to prevent localized high concentrations of the chlorinating agent, which favors over-chlorination.[1]

  • Reaction Time: Stir for an additional 30-90 minutes post-addition. Avoid excessively long reaction times, as this can also lead to the formation of the di-chloro byproduct.[1]

  • Work-up: Carefully pour the reaction mixture over ice and neutralize with a base (e.g., 50% aq. NaOH) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from solvents like methanol or ethanol.[2]

Comparison of Chlorination Methods:

Method Chlorinating Agent Medium Reported Yield Key Advantages/Disadvantages
Strong Acid [1] Chlorine Gas >70% H₂SO₄ Up to 86.8% High selectivity; requires handling of corrosive strong acids and chlorine gas.
Oxidative Chlorination [3][4] NaClO / HCl Aqueous HCl ~72% Milder conditions, avoids direct use of Cl₂ gas; reaction control is key to prevent side reactions.[3][4]

| Photochemical [2] | Chlorine Gas / Bromine (cat.) | Acetone, ACN, or DCM | 90-99% | High yields, uses a catalyst; requires specialized blue LED lamp equipment.[2] |

Issue 2: The Formylation Reaction in Stage 2 is Stalled or Gives Low Yield

Question: I am attempting the Vilsmeier-Haack formylation of 2-amino-5-chloropyridine, but the reaction is not proceeding to completion, or the yield of the desired aldehyde is very low. What is going wrong?

Answer: A stalled or low-yielding Vilsmeier-Haack reaction on this substrate can be attributed to several factors, primarily related to the Vilsmeier reagent itself or the reactivity of the substrate.

Causality & Troubleshooting Logic:

Troubleshooting_Formylation cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Formylation Cause1 Inactive Vilsmeier Reagent Problem->Cause1 Cause2 Substrate Deactivation Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Sol1 Use fresh, anhydrous reagents (POCl₃, DMF). Prepare reagent in situ at 0°C. Cause1->Sol1 Moisture degrades reagent Sol2 Increase equivalents of Vilsmeier reagent (e.g., 2-3 eq). Consider alternative activating groups if possible (not applicable here). Cause2->Sol2 Amino group can be complexed or protonated Sol3 Screen temperatures. Start low (e.g., RT), then gently heat to 60-80°C while monitoring by TLC/LC-MS. Cause3->Sol3 Reaction requires activation energy

Caption: Troubleshooting logic for low-yielding formylation reactions.

Detailed Solutions:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent (chloromethyliminium salt) is highly sensitive to moisture.[5][6]

    • Action: Ensure your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity. POCl₃ should be freshly distilled if possible. Always prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to DMF at a low temperature (0-5 °C) and use it immediately. The formation is exothermic and must be controlled.[5]

  • Substrate Reactivity: The 2-amino-5-chloropyridine substrate is moderately activated. While the amino group directs ortho-para, the chloro group is deactivating. The reaction requires sufficient electrophilic strength from the reagent.

    • Action: Increase the stoichiometry of the Vilsmeier reagent. Start with at least 1.5-2.0 equivalents and consider increasing to 3.0 equivalents if the reaction is sluggish.

  • Reaction Temperature and Time: Formylation of heterocyclic compounds often requires thermal energy to proceed at a reasonable rate.[7]

    • Action: Begin the reaction at room temperature, but if TLC or LC-MS analysis shows little to no conversion after 2-4 hours, gradually increase the temperature to 60-80°C. Monitor the reaction closely to avoid decomposition.

General Protocol for Vilsmeier-Haack Formylation: [5][8]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C.

  • Reaction: Dissolve 2-amino-5-chloropyridine (1.0 eq) in a minimal amount of anhydrous DMF or a non-reactive solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Heating & Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. If necessary, heat the reaction to 60-80°C. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product often requires purification by column chromatography on silica gel.

Issue 3: Multiple Products are Formed During Formylation

Question: My reaction is producing the desired product, but also several other spots on the TLC plate that are difficult to separate. What are these impurities and how can I prevent them?

Answer: The formation of multiple products suggests side reactions are occurring. For this specific substrate, the most likely side products are di-formylated species or products arising from reaction at other positions, although the 3-position is strongly favored.

Causality:

  • Excessive Reactivity: If the reaction conditions are too harsh (high temperature, long reaction time, large excess of Vilsmeier reagent), the initially formed product can undergo a second formylation.

  • Substrate Impurities: Impurities from Stage 1, such as unreacted 2-aminopyridine or 2-amino-3,5-dichloropyridine, will also react to form their corresponding aldehydes, complicating the final mixture.

Solutions:

  • Verify Starting Material Purity: Before starting Stage 2, ensure your 2-amino-5-chloropyridine is pure (>98%). Use ¹H NMR or GC-MS to confirm its identity and purity. If necessary, recrystallize it.

  • Optimize Reagent Stoichiometry: Use the minimum amount of Vilsmeier reagent required for full conversion of the starting material. Start with 1.5 equivalents and only increase if necessary. A large excess can drive the formation of side products.[5]

  • Control Temperature and Time: Do not overheat or run the reaction for an excessive duration. Once TLC indicates the starting material is consumed, proceed with the work-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is there an alternative to the Vilsmeier-Haack reaction for the formylation step?

A1: Yes. If direct formylation proves difficult, a more controlled, multi-step approach involving protection of the amino group can be used. This route often provides cleaner reactions and higher yields, albeit with more steps.[9]

Alternative Synthesis Pathway (Ortho-Lithiation): [9][10]

  • Protection: React 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate. This changes the directing effect of the nitrogen group and facilitates the next step.

  • Directed Ortho-Metalation (DoM): Treat the N-Boc protected compound with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) in the presence of a ligand like TMEDA. The Boc-amino group directs the lithiation specifically to the ortho (3-position).

  • Formylation: Quench the resulting lithio-derivative with an electrophilic formylating agent, such as DMF.

  • Deprotection: Remove the N-Boc protecting group using an acid, typically trifluoroacetic acid (TFA) in CH₂Cl₂, to yield the final product.[9]

Alternative_Route A 2-Amino-5-chloropyridine B N-Boc Protected Intermediate A->B Boc₂O C Lithio-Derivative B->C n-BuLi, TMEDA -78°C D N-Boc Protected Aldehyde C->D DMF E Final Product D->E TFA

Caption: Multi-step alternative synthesis via ortho-lithiation.

Q2: Why is the 3-position formylated instead of the 6-position?

A2: The formylation occurs at the 3-position due to the powerful ortho-directing effect of the 2-amino group. In electrophilic aromatic substitution on pyridine rings, the directing effects of substituents often override the inherent reactivity of the ring positions. The amino group strongly activates the positions ortho and para to it (positions 3 and 5). Since the 5-position is already occupied by chlorine, the electrophilic Vilsmeier reagent is directed to the 3-position.

Q3: My final product is difficult to purify by column chromatography. Are there other methods?

A3: 2-amino-5-chloro-3-pyridinecarboxaldehyde is a polar, crystalline solid. If chromatography is proving difficult due to streaking or poor separation, consider the following:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point would be ethyl acetate/hexanes, ethanol/water, or isopropanol.

  • Acid-Base Extraction: You can sometimes purify aminopyridines by dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl). The amino-product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract the pure product. Caution: Aldehydes can be sensitive to strong acids or bases, so this should be done carefully at low temperatures.

Q4: What are the primary safety concerns for this synthesis?

A4:

  • POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong Acids (H₂SO₄, HCl): Highly corrosive. Use appropriate PPE and handle with care, especially during quenching and neutralization steps which are highly exothermic.

  • Chlorine Gas: Toxic and a strong respiratory irritant. This procedure should only be performed in a dedicated, well-maintained fume hood.

  • Organolithium Reagents (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strictly inert atmosphere (N₂ or Ar) using syringe techniques.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Process for preparing 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox- aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications. [Link]

  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

Optimizing the work-up procedure for 2-Amino-5-chloro-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why Standard Protocols Fail

The synthesis of 2-amino-5-chloro-3-nitropyridine typically involves the electrophilic nitration of 2-amino-5-chloropyridine using mixed acids (H₂SO₄/HNO₃). While the reaction kinetics are generally favorable, the work-up phase is the primary failure point for yield and purity.

Common pitfalls include:

  • Thermal Runaway during Quench: The high heat of dilution of concentrated H₂SO₄ can degrade the nitro-product into tarry black impurities.

  • pH Sensitivity: The target molecule is an amphoteric-like weak base. Incorrect pH adjustment leads to significant loss of product in the aqueous mother liquor as a pyridinium salt.

  • Occlusion: The product often precipitates as a fine, sticky solid that traps acid and inorganic salts, complicating downstream drying and analysis.

This guide provides a scientifically grounded, optimized workflow to maximize recovery and purity.

Critical Workflow Visualization

The following diagram outlines the optimized isolation pathway, highlighting critical control points (CCPs) where deviation results in yield loss.

WorkupOptimization cluster_waste Waste Stream Reaction Reaction Mixture (H2SO4 + Product) Quench Controlled Quench (Pour onto Crushed Ice) Reaction->Quench T < 10°C Slow Addition Neutralization Stepwise pH Adjustment (Target pH 9-11) Quench->Neutralization Exotherm Control Filtration Vacuum Filtration (Cold) Neutralization->Filtration Yellow Precipitate Washing Displacement Wash (Water -> Cold EtOH) Filtration->Washing Remove Acid/Salts Filtrate Acidic Filtrate (Neutralize before disposal) Filtration->Filtrate Recryst Recrystallization (EtOH or MeOH) Washing->Recryst If Purity < 98% FinalProduct Pure 2-Amino-5-chloro- 3-nitropyridine Washing->FinalProduct If Purity > 98% Recryst->FinalProduct

Figure 1: Optimized isolation workflow emphasizing temperature control and pH checkpoints.

Troubleshooting Hub: Technical Q&A

This section addresses specific failure modes reported by process chemists.

Category 1: Quenching & Safety (The "Violent" Phase)

Q: The reaction mixture turned black/tarry immediately upon pouring into water. What happened? A: You likely experienced a thermal decomposition event .

  • Mechanism: Pouring the sulfuric acid reaction mass into water releases massive heat (enthalpy of solution). If the temperature spikes above 60-70°C locally, the nitro group can facilitate oxidative degradation of the pyridine ring.

  • Solution: Always pour the reaction mixture onto crushed ice, not liquid water. The phase change of ice (0°C) absorbs the heat (

    
    ). Maintain the internal temperature below 10°C  during the quench [1].
    

Q: I see brown fumes during the quench. A: This indicates NOₓ evolution , signaling decomposition of the nitrating agent or the product.

  • Fix: Your quench rate is too fast. Stop immediately. Cool the vessel. Ensure your ice bath is replenished. In future runs, quench into an ice/urea mixture to suppress side reactions, although simple ice is usually sufficient if addition is slow.

Category 2: Isolation & Yield (The "Loss" Phase)

Q: I neutralized to pH 7, but my yield is only 30%. Where is the product? A: The product is likely trapped in the aqueous layer as a pyridinium salt .

  • Science: The introduction of the nitro group (electron-withdrawing) at position 3 and chlorine at position 5 significantly reduces the basicity of the amino group and the ring nitrogen. However, in strong acid, it exists as a cation.

  • Protocol: You must neutralize to pH 9–11 .

    • At pH 7, an equilibrium still exists between the free base and the protonated species.

    • At pH > 9, the equilibrium shifts almost entirely to the free base (precipitate).

    • Warning: Do not exceed pH 12 significantly, as hydrolysis of the chloro-group could theoretically occur under forcing conditions (though it is relatively stable) [2].

Q: The solid is sticky and clogs the filter paper. A: This is "oiling out" caused by impurities or quenching at temperatures above the product's melting point (which is high, ~193°C, but impurities depress this).

  • Fix: "Digest" the precipitate. After neutralization, stir the slurry at 10-15°C for 30-60 minutes. This allows the amorphous "sticky" phase to reorganize into a crystalline lattice (Ostwald ripening), improving filtration rates.

Category 3: Purity (The "Refining" Phase)

Q: My product is dark orange/brown instead of bright yellow. A: This indicates oxidation byproducts or traces of iodine (if KI was used in precursors, unlikely here) or simply polymerized nitration debris.

  • Optimization: Perform a recrystallization .[1]

    • Solvent: Ethanol or Methanol are ideal. The product has high solubility in hot alcohols but low solubility in cold [3].

    • Activated Carbon: Dissolve crude solid in hot ethanol, add 5% w/w activated carbon, filter hot, then cool to crystallize. This will remove the dark color bodies.

The "Gold Standard" Protocol

Objective: Synthesis and Isolation of this compound (10g scale).

Reagents
  • 2-Amino-5-chloropyridine (Starting Material)[2][3][4][5][6]

  • Sulfuric Acid (H₂SO₄), conc.[5]

  • Nitric Acid (HNO₃), fuming or conc.

  • Sodium Hydroxide (NaOH), 20% aq. solution

  • Ethanol (for washing/recrystallization)

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 eq) in conc. H₂SO₄ (approx. 5-8 volumes).[2]

    • Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration:

    • Add HNO₃ (1.05 eq) dropwise over 30 minutes. Do not allow temp to exceed 10°C.

    • After addition, allow to warm to room temperature (or mild heat to 45-55°C if reaction is sluggish) and stir for 2 hours. Monitor by TLC/HPLC.

  • Optimized Quench (The Critical Step):

    • Prepare a beaker with crushed ice (approx. 10x weight of acid).[5]

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Result: A clear or slightly cloudy acidic solution.

  • Neutralization:

    • Place the quench beaker in an ice bath.

    • Add 20% NaOH dropwise. Monitor pH continuously.

    • Target: Adjust pH to 10–11 .

    • Observation: A thick yellow precipitate will form.

  • Isolation:

    • Stir the slurry for 30 mins at <10°C (Digestion).

    • Filter via Buchner funnel (vacuum).

    • Wash 1: Cold water (to remove Na₂SO₄ and excess base).

    • Wash 2: A small amount of cold ethanol (displaces water, aids drying).

  • Purification:

    • Dry the solid in a vacuum oven at 50°C.

    • If purity <98%, recrystallize from boiling ethanol.

Data Summary: Solubility & Yield

ParameterConditionOutcome/ValueNotes
Yield pH 4-6< 40%Product remains as salt
Yield pH 10-1165-85% Optimal precipitation
Appearance CrudeDark Orange/BrownContains tarry oxides
Appearance RecrystallizedBright Yellow Needles High Purity
Melting Point Lit. Value193–197°CDiagnostic for purity [2]
Solubility Water (pH 7)Low< 1 mg/mL (est)
Solubility Ethanol (Hot)HighIdeal for recrystallization

References

  • ChemicalBook. (2025).[2][7][8] this compound General Synthesis Procedures. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5409-39-2: this compound. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: 2-Amino-6-chloro-3-nitropyridine (Isomer comparison). Retrieved from

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for 2-Chloro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-nitropyridine (CAS 4548-45-2) is a critical electrophilic building block in medicinal chemistry, serving as a precursor for SNAr diversifications at the C2 position and nitro-reduction sequences at C5. Its structural integrity is vital for the synthesis of pharmaceuticals like Pyronaridine (antimalarial) and various kinase inhibitors.

This guide objectively compares the three dominant synthesis routes. While Direct Nitration (Route B) remains a legacy industrial method, Dehydroxychlorination (Route A) has emerged as the superior protocol for high-purity applications due to its regioselectivity. A third, Modified Sandmeyer (Route C) , offers a laboratory-scale alternative but lacks the scalability of Route A.

Quick Selection Matrix
ConstraintRecommended RouteReason
High Purity (>99%) Route A Avoids difficult isomer separation (3-nitro vs 5-nitro).
Lowest Raw Material Cost Route B 2-Chloropyridine is a commoditized, cheap starting material.
Lab Scale (<10g) Route A or C Ease of handling; avoids fuming mixed acids.
Process Safety Route A Avoids highly exothermic nitration of unstable intermediates.

Detailed Route Analysis

Route A: Dehydroxychlorination of 2-Hydroxy-5-Nitropyridine (The "High-Fidelity" Route)

This route is currently the gold standard for pharmaceutical intermediates requiring stringent impurity profiles. It relies on the nucleophilic aromatic substitution of a hydroxyl group (technically the lactam tautomer) with a chlorinating agent.

  • Mechanism: The reaction proceeds via the activation of the tautomeric 5-nitro-2-pyridone with phosphorous oxychloride (POCl

    
    ), forming a phosphoryloxy intermediate which is then displaced by chloride.
    
  • Key Advantage: Regiospecificity. The nitro group is already fixed at the C5 position in the starting material, eliminating the risk of forming the difficult-to-separate 3-nitro isomer.

Experimental Protocol (Validated)
  • Precursor: 2-Hydroxy-5-nitropyridine (Commercial or synthesized from 2-aminopyridine).[1][2]

  • Reagents: POCl

    
     (Solvent/Reagent), PCl
    
    
    
    (Accelerator), Quinoline or Et
    
    
    N (Catalyst).

Step-by-Step:

  • Charge: In a dry 500 mL round-bottom flask, charge 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol).

  • Activation: Add POCl

    
     (50 g, ~3.3 eq) and PCl
    
    
    
    (25.0 g, 1.2 eq). Note: PCl
    
    
    boosts reaction rate but is optional if higher temp is used.
  • Reaction: Heat to reflux (105–110 °C) for 5–6 hours. Monitor by TLC (EtOAc:Hex 1:1) until starting material disappears.[3]

  • Quench (Critical): Cool mixture to 50 °C. Remove excess POCl

    
     via vacuum distillation. Pour the viscous residue slowly onto crushed ice  (120 g) with vigorous stirring. Caution: Exothermic hydrolysis.
    
  • Workup: Neutralize to pH 8–9 with 40% NaOH or solid Na

    
    CO
    
    
    
    . Extract with DCM (3 x 60 mL).
  • Isolation: Dry organic phase (Na

    
    SO
    
    
    
    ), filter, and concentrate.
  • Result: Pale yellow solid. Yield: ~95%. Purity: >99% (HPLC).

Route B: Direct Nitration of 2-Chloropyridine (The "Legacy" Route)

Historically the primary industrial route, this method utilizes Electrophilic Aromatic Substitution (EAS). However, the directing effects of the chlorine atom (ortho/para director, deactivating) and the pyridine nitrogen (meta director, deactivating) create a conflict.

  • Mechanism: Nitration occurs under forcing conditions (Mixed Acid).

  • The Isomer Problem: The reaction produces a mixture of 2-chloro-5-nitropyridine (major) and 2-chloro-3-nitropyridine (minor, ~15-25%).

  • Purification: The boiling points and solubilities of the 3-nitro and 5-nitro isomers are similar, making separation by simple crystallization difficult and often requiring fractional distillation or chromatography.

Experimental Protocol
  • Reagents: 2-Chloropyridine, H

    
    SO
    
    
    
    (conc), HNO
    
    
    (fuming).
  • Procedure: Dissolve 2-chloropyridine in H

    
    SO
    
    
    
    at 0–5 °C. Dropwise add fuming HNO
    
    
    while maintaining temp <20 °C. Heat to 80–90 °C for 8 hours.
  • Workup: Pour onto ice. Filter crude solid.[1][4]

  • Purification: Recrystallize multiple times from Ethanol/Water to remove the 3-nitro isomer.

  • Yield: 60–70% (after purification).

Route C: Diazotization of 2-Amino-5-Nitropyridine (The "Sandmeyer" Alternative)

This route is useful when 2-amino-5-nitropyridine is available but the hydroxy analog is not. It involves converting the amine to a diazonium salt, which is then displaced by chloride.[5]

  • Challenge: Electron-deficient pyridines form unstable diazonium salts that hydrolyze easily to the hydroxy compound (reverting to Route A precursor) rather than undergoing the Sandmeyer displacement with CuCl.

  • Modern Variation: Often performed in non-aqueous conditions (t-BuONO, CuCl

    
    , CH
    
    
    
    CN) to favor chlorination over hydrolysis.
Experimental Protocol (Aqueous Sandmeyer)
  • Diazotization: Dissolve 2-amino-5-nitropyridine in 6M HCl at 0 °C. Add NaNO

    
     (aq) dropwise.
    
  • Substitution: Transfer the cold diazonium solution into a solution of CuCl in conc. HCl at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Note: This route often produces 2-hydroxy-5-nitropyridine as a byproduct, lowering the yield of the chloro product to ~50–60%.

Comparative Analysis & Decision Logic

The following table summarizes the trade-offs. Route A is the recommended protocol for most research and development applications.

FeatureRoute A (Dehydroxychlorination)Route B (Direct Nitration)Route C (Sandmeyer)
Yield High (90-98%) Medium (60-70%)Low-Medium (40-60%)
Selectivity 100% (Regiospecific) Poor (Mixture of 3- & 5-nitro)Good
Purification Simple Extraction/WashDifficult RecrystallizationColumn often required
Safety POCl

handling (Corrosive)
Mixed Acid (Explosion/Burn risk)Diazonium (Unstable)
Cost Medium (Requires Hydroxy precursor)Low (Commodity chems) Medium
Scalability Excellent (Kilogram scale)Good (Ton scale, if separation exists)Poor (Batch only)
Visual Synthesis Pathway

G Start_Amino 2-Aminopyridine Inter_AminoNitro 2-Amino-5-nitropyridine Start_Amino->Inter_AminoNitro HNO3/H2SO4 (Nitration) Start_Chloro 2-Chloropyridine Product 2-Chloro-5-nitropyridine Start_Chloro->Product Route B: HNO3/H2SO4 (Direct Nitration) Isomer 2-Chloro-3-nitropyridine (Impurity) Start_Chloro->Isomer Side Reaction Inter_Hydroxy 2-Hydroxy-5-nitropyridine (5-Nitro-2-pyridone) Inter_AminoNitro->Inter_Hydroxy NaNO2/H2O (Hydrolysis) Inter_AminoNitro->Product Route C: NaNO2/HCl/CuCl (Sandmeyer) Inter_Hydroxy->Product Route A: POCl3/PCl5 (Dehydroxychlorination)

Figure 1: Convergence of synthesis routes. Route A (Green path) offers the highest specificity, avoiding the isomer formation seen in Route B (Red path).

References

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation Topic. Retrieved from

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012, 17, 4533-4544. Retrieved from

  • Preparation method of 2-chloro-5-nitropyridine (Patent CN111170933A). Google Patents. Retrieved from

  • Method for preparing 2-chloro-5-nitropyridine (Patent CN102040554A). Google Patents. Retrieved from

  • Deaminative chlorination of aminoheterocycles. Nature Communications, 2021. Retrieved from

Sources

Alternatives to 2,4-Dichloro-5-nitropyridine for Regioselective Amination

[1]

Executive Summary & Decision Matrix

The standard reagent, 2,4-dichloro-5-nitropyridine (1) , is the industry workhorse for accessing 4-amino-2-chloro-5-nitropyridines via Nucleophilic Aromatic Substitution (S_NAr). The regioselectivity is heavily biased toward the C4 position due to the ortho-effect of the nitro group.

However, this reagent fails when:

  • C2-Selectivity is required (the "anti-S_NAr" isomer).

  • Nucleophiles are weak (e.g., anilines, hindered amines).

  • Milder conditions are needed to prevent decomposition.

Quick Selection Guide
GoalRecommended AlternativeMechanismKey Advantage
Enhance C4 Reactivity 2,4-Difluoro-5-nitropyridine S_NAr (Fast)Reacts at -78°C to RT; ideal for weak nucleophiles.
Invert Selectivity to C2 Pd-Catalysis (Buchwald-Hartwig) Cross-CouplingOverrides electronic bias; accesses the "forbidden" C2 isomer.
Total Regiocontrol (C2) 2-Chloro-5-nitropyridine Oxidation / S_NArAvoids competition entirely; functionalize C2, then C4.
Green / Scalable C4 Enzymatic / Flow Chemistry Biocatalysis / FlowImproved safety profile for nitro-compounds.

Technical Analysis of Alternatives

Baseline: The Standard S_NAr Manifold
  • Reagent: 2,4-Dichloro-5-nitropyridine[1][2]

  • Major Product: C4-amine (typically >95:5 ratio).

  • Mechanism: The Meisenheimer complex at C4 is stabilized by resonance with the ortho-nitro group. C2 attack is less favorable as it relies on para-resonance which is inductively more distant.

Alternative A: 2,4-Difluoro-5-nitropyridine (The "Kinetic Accelerator")

Replacing chlorines with fluorines significantly lowers the energy barrier for the addition step of S_NAr due to the high electronegativity of fluorine, which stabilizes the transition state.

  • Regioselectivity: Retains C4 selectivity but with much higher kinetic rates.

  • Use Case: Critical when using deactivated anilines or sterically hindered amines that require forcing conditions (which degrade the nitro-pyridine) with the dichloro-analog.

  • Causality: The C-F bond is stronger than C-Cl, but in S_NAr, the rate-determining step is nucleophilic addition, not leaving group departure. Fluorine's electronegativity accelerates this addition.

Alternative B: Palladium-Catalyzed Amination (The "Selectivity Inverter")

Transition metal catalysis (Buchwald-Hartwig) operates via oxidative addition, which is sensitive to steric environment and bond dissociation energy rather than just the electronic "Meisenheimer" stability.

  • Regioselectivity: Can be tuned to favor C2 . In many dihalo-pyridines, Pd preferentially inserts at the C2 position (adjacent to nitrogen) due to the directing effect of the pyridine nitrogen (forming a stable 4-membered palladacycle intermediate) or simply because the C2-Cl bond is often weaker/more accessible for oxidative addition in the absence of strong ortho-nitro activation.

  • Protocol Note: Requires specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning by the nitro group.

Alternative C: Structural Bypass (2-Chloro-5-nitropyridine)

If the target is the 2-amino isomer, fighting the thermodynamics of the 2,4-dichloro substrate is inefficient. The superior alternative is to use a mono-halogenated precursor.

  • Strategy: Start with 2-chloro-5-nitropyridine. Aminate C2 (S_NAr).[3] If a substituent is needed at C4, it must be introduced via C-H activation or oxidation (N-oxide route) after or before this step.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available depending on the chosen alternative.

GStartTarget: Regioselective AminationSubstrate_Cl2,4-Dichloro-5-nitropyridine(Standard)Start->Substrate_ClBaselineSubstrate_F2,4-Difluoro-5-nitropyridine(Alternative A)Start->Substrate_FLow Reactivity?Method_PdPd-Catalysis(Alternative B)Start->Method_PdInvert Selectivity?Route_C22-Chloro-5-nitropyridine(Alternative C)Start->Route_C2Direct C2 Access?Product_C4C4-Amine(Major Isomer)Substrate_Cl->Product_C4S_NAr (Mild Base)>95% C4Product_C2C2-Amine(Minor/Target Isomer)Substrate_Cl->Product_C2S_NAr (Trace)Substrate_F->Product_C4S_NAr (-78°C)Fast, High YieldMethod_Pd->Product_C2Buchwald-HartwigLigand ControlledRoute_C2->Product_C2S_NArExclusive

Caption: Decision tree for selecting the optimal amination strategy based on the desired regioisomer and reactivity profile.

Experimental Protocols

Protocol A: High-Reactivity S_NAr with 2,4-Difluoro-5-nitropyridine

Objective: Amination of a deactivated aniline at C4.

  • Preparation: In a flame-dried flask under Ar, dissolve 2,4-difluoro-5-nitropyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: The fluoro-analog is extremely reactive; room temperature addition often leads to bis-amination.

  • Addition: Add the amine (1.0 equiv) and DIPEA (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Expected Outcome: Exclusive C4 substitution with minimal C2 byproduct.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Forcing amination at C2 using the dichloro-substrate (or 2-chloro- analog).

  • Catalyst System: Use Pd(OAc)2 (5 mol%) and Xantphos (10 mol%). Rationale: Xantphos has a wide bite angle, promoting reductive elimination and stability against nitro-group interference.

  • Mixture: Combine 2,4-dichloro-5-nitropyridine (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in dry 1,4-Dioxane .

  • Conditions: Degas with Ar for 15 mins. Heat to 80-100°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black.

  • Note: If C4 reacts via background S_NAr, switch solvent to Toluene (non-polar solvents suppress S_NAr charge separation) to favor the Pd-cycle.

Comparative Data: Yields & Selectivity[4][5][6]

The following data summarizes the performance of alternatives for the reaction with aniline (weak nucleophile).

MethodSubstrateConditionsYield (%)Regio Ratio (C4:C2)
Standard S_NAr 2,4-dichloro-5-nitro-EtOH, Et3N, Reflux65%92 : 8
Fluoro-S_NAr 2,4-difluoro-5-nitro-THF, DIPEA, -78°C92% 98 : 2
Pd-Catalysis 2,4-dichloro-5-nitro-Pd/Xantphos, Dioxane55%40 : 60 (Mixed)
Pd-Catalysis 2-chloro-5-nitro- Pd/BINAP, Toluene85% 0 : 100 (Exclusive C2)

References

  • BenchChem. (2025).[3] A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Retrieved from

  • L. Zhu et al. (2022).[4] C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. J. Am. Chem. Soc.[5][6] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • Schlosser, M. (2005). The 2,4-Dichloro-5-nitropyridine manifold: Reactivity and Selectivity. Eur. J. Org. Chem.
  • WuXi AppTec. (2024). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. Retrieved from

Comparative Validation Guide: High-Performance Liquid Chromatography Strategies for 2-Amino-5-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the validation of analytical methods quantifying 2-Amino-5-nitrophenol (2A5NP) . While C18 stationary phases are the industry standard for general reverse-phase chromatography, this guide challenges that default by presenting Phenyl-Hexyl chemistries as a superior alternative for nitro-aromatic compounds.

2A5NP is a semi-permanent hair dye component and a synthesis intermediate. Its amphoteric nature (containing both an acidic phenol and a basic amine) presents unique tailing and retention challenges. This document details a self-validating protocol designed to resolve 2A5NP from its structural isomers (e.g., 2-amino-4-nitrophenol) and degradation products.

Chemical Profile & Chromatographic Challenges

Understanding the analyte is the first step in robust method design. 2A5NP exhibits "push-pull" electronic effects due to the electron-withdrawing nitro group and the electron-donating amino/hydroxyl groups.

  • Analyte: 2-Amino-5-nitrophenol[1][2][3][4][5]

  • CAS: 121-88-0[1][2][3][4]

  • pKa Values: Amine (~2.5), Phenol (~8.1).

  • Solubility: Low in water; soluble in DMSO and Methanol.[3]

  • The Challenge: Under standard neutral pH, the molecule may exist in mixed ionization states, leading to peak broadening. Furthermore, structural isomers often co-elute on standard alkyl-chain columns due to identical hydrophobicity.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the critical variable in this method. Below is a comparison between the traditional C18 approach and the recommended Phenyl-Hexyl approach.

The Mechanism of Separation[7]
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic interactions . Since 2A5NP and its isomers have identical molecular weights and similar logP values, C18 columns often struggle to achieve baseline resolution (

    
    ) without complex mobile phases.
    
  • Phenyl-Hexyl: Utilizes

    
    -
    
    
    
    interactions
    . The nitro group on 2A5NP is strongly electron-withdrawing, creating an electron-deficient ring system. This interacts specifically with the electron-rich phenyl ring of the stationary phase. This "lock-and-key" electronic interaction provides orthogonality that C18 cannot match.
Performance Matrix
FeatureStandard Option: C18 (L1)Recommended: Phenyl-Hexyl (L11)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Isomer Selectivity Low to ModerateHigh (Resolves positional isomers)
Peak Shape (Tailing) Often > 1.2 (requires amine blockers)Excellent (typically < 1.1)
Mobile Phase Requires high % aqueous to retain polar analytesRetains polar aromatics well in organic modifiers
Robustness High, but susceptible to dewetting in 100% aqueousHigh stability

Optimized Experimental Protocol

This protocol uses a Phenyl-Hexyl column to leverage the selectivity described above. It is designed to be a "self-validating" system where system suitability parameters confirm the method's health before every run.

A. Sample Preparation[8]
  • Stock Solution: Dissolve 10 mg of 2A5NP in 10 mL of DMSO (Critical: 2A5NP dissolves poorly in water/acetonitrile mixtures directly).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50).

  • Filtration: 0.2 µm PTFE filter (Nylon may bind nitro-compounds).

B. Chromatographic Conditions[7][9][10][11][12][13]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: DAD at 254 nm (primary) and 430 nm (visible region for dye specificity).

  • Injection Volume: 5-10 µL.

C. Mobile Phase Architecture

We utilize a buffered acidic mobile phase to ensure the amine moiety is fully protonated (


) and the phenol is neutral (

), locking the molecule into a single ionization state.
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibrate
2.0 90 10 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 90 10 Re-equilibrate

| 20.0 | 90 | 10 | End |

Method Validation Strategy (ICH Q2(R2))

Validation is not just a checklist; it is the proof of the method's fitness for purpose.

Visualizing the Workflow

The following diagram outlines the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationWorkflow cluster_SystemSuitability System Suitability (Daily) Start Method Development (Phenyl-Hexyl Optimization) SST Check Tailing (< 1.5) Check Resolution (> 2.0) Start->SST SST->Start Fail Specificity Specificity (Stress Testing/Isomer Spiking) SST->Specificity Pass Linearity Linearity (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD / LOQ) Precision->LOD_LOQ Robustness Robustness (pH +/- 0.2, Temp +/- 5C) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) lifecycle management.

Representative Validation Data

The following data represents expected performance metrics when using the optimized Phenyl-Hexyl protocol.

1. Specificity (Isomer Resolution)

Objective: Demonstrate separation between 2-Amino-5-nitrophenol (2A5NP) and 2-Amino-4-nitrophenol (2A4NP).

ParameterC18 ResultPhenyl-Hexyl Result Acceptance Criteria
Retention Time (2A5NP)8.2 min9.4 minN/A
Retention Time (2A4NP)8.5 min11.1 minN/A
Resolution (

)
1.1 (Co-elution risk) 3.8 (Baseline separated) > 1.5
2. Linearity & Range

Range: 10 µg/mL to 100 µg/mL.

ParameterResultCriteria
Correlation Coefficient (

)
0.9998

Y-Intercept Bias0.4%

3. Accuracy (Recovery)

Method: Spiking 2A5NP into a placebo cosmetic matrix.

Spike Level% Recovery (Mean, n=3)% RSD
80%99.4%0.5%
100%100.2%0.3%
120%99.8%0.6%

Decision Logic: Column Selection

Use this logic tree to determine if you need to switch from your current C18 method to the Phenyl-Hexyl method.

ColumnSelection Start Start: Method Dev for 2-Amino-5-Nitrophenol Q1 Are isomers present? (e.g. 2-amino-4-nitrophenol) Start->Q1 C18 C18 Column (Standard) Q1->C18 No Phenyl Phenyl-Hexyl Column (Recommended) Q1->Phenyl Yes CheckRes Check Resolution (Rs) C18->CheckRes Success Rs > 2.0 (Validated) Phenyl->Success Pi-Pi Separation Fail Rs < 1.5 (Risk of Failure) CheckRes->Fail Isomers Co-elute CheckRes->Success Clean Matrix

Caption: Decision tree for selecting stationary phases based on impurity profile complexity.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[7][8][9][10][11] International Council for Harmonisation.[11] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Amino-5-nitrophenol.[1][2][3][4][5] European Commission. [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.[12] [Link]

  • Kim, T.H., et al. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol. National Institutes of Health (PMC). [Link]

Sources

Technical Comparison Guide: 2-Amino-5-chloro-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Positioning: The "Push-Pull" Scaffold

2-Amino-5-chloro-3-nitropyridine (ACNP) (CAS: 27923-65-1) represents a specialized tier of pyridine building blocks.[1] Unlike its simpler analogs, ACNP offers a tri-functionalized core that enables orthogonal reactivity .[1] Its value lies in the simultaneous presence of a nucleophilic handle (C2-Amino), an electrophilic activation group (C3-Nitro), and a cross-coupling handle (C5-Chloro).

This guide objectively compares ACNP against standard nitropyridine derivatives, demonstrating its superior utility in synthesizing fused heterocycles—specifically imidazo[4,5-b]pyridines , a scaffold critical in Bcl-2 inhibitors (analogous to Venetoclax intermediates) and JAK/STAT pathway modulators.

Electronic Profile & Reactivity

The "Push-Pull" electronic effect defines the utility of ACNP:

  • C2-Amino Group (+M Effect): Acts as the "Push," providing the nitrogen source for cyclization.

  • C3-Nitro Group (-M/-I Effect): Acts as the "Pull," activating the ring for nucleophilic aromatic substitution (SNAr) if the amino group is diazotized, or serving as a masked amine for reduction.

  • C5-Chloro Atom: Strategically located meta to the nitro group. Unlike C2 or C4 halogens, it is less susceptible to accidental SNAr displacement, making it robust enough to survive initial cyclization conditions but reactive enough for late-stage Palladium-catalyzed coupling.[1]

Comparative Analysis: ACNP vs. Alternatives

The following table contrasts ACNP with its two primary competitors in drug discovery workflows.

FeatureThis compound (ACNP) 2-Amino-3-nitropyridine (Standard) 2-Chloro-3-nitropyridine (Electrophile)
Primary Utility Late-stage diversification (C-5 handle).[1]Baseline scaffold; no functional handle.SNAr acceptor (requires amination).[2]
C-5 Reactivity High (Suzuki/Buchwald ready).[1]None (Requires C-H activation).High (If C-5 substituted); C-2 is labile.
Atom Economy High for functionalized targets.Low (requires halogenation step later).Medium (requires amine addition).
Cyclization Speed Fast (Ready for reduction).Fast (Ready for reduction).Slow (Must install amine first).
Cost Profile Moderate (Specialized).Low (Commodity).Moderate.
Safety Solid, lower volatility.[1]Solid, irritant.[1]High Sensitizer (Skin/Resp).
Decision Logic: When to Use ACNP?

Use ACNP when your target molecule requires C-6 substitution on the final imidazo[4,5-b]pyridine core . Using the non-chlorinated analog forces a difficult post-cyclization halogenation, often leading to regioselectivity issues.

SynthesisDecision Start Target: Imidazo[4,5-b]pyridine Scaffold Q1 Is C-6 (Pyridine C-5) Functionalized? Start->Q1 PathA Use 2-Amino-3-nitropyridine Q1->PathA No (H) Q2 Do you need a specific N-substituent? Q1->Q2 Yes (Aryl/Alkyl) PathB Use this compound (ACNP) caption Figure 1: Strategic selection of nitropyridine starting materials based on target decoration. PathC Use 2-Chloro-3-nitropyridine Q2->PathB No (Free NH) Q2->PathC Yes (N-Alkylated)

Experimental Workflows & Protocols

Protocol A: Synthesis of ACNP (Nitration)

Context: While commercially available, in-house synthesis ensures purity and avoids stabilizer contamination. Reaction Type: Electrophilic Aromatic Substitution.

  • Setup: Charge a 3-neck flask with sulfuric acid (H₂SO₄, 10 vol) and cool to 0°C.

  • Addition: Add 2-amino-5-chloropyridine (1.0 eq) portion-wise, maintaining temperature <10°C (Exothermic).

  • Nitration: Add fuming nitric acid (HNO₃, 1.05 eq) dropwise over 30 mins.

  • Reaction: Warm to 55°C and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Pour onto crushed ice. Neutralize with NaOH (aq) to pH 5-6.

  • Isolation: Filter the yellow precipitate, wash with cold water, and dry.

    • Typical Yield: 85-90%.[1]

    • Checkpoint: Product should be a yellow solid (mp 193-197°C).

Protocol B: Chemoselective Reduction (Preserving C-Cl)

Critical Nuance: Catalytic hydrogenation (Pd/C, H₂) often causes hydrodehalogenation , stripping the C-5 chlorine.[1] To retain the handle for later Suzuki coupling, use Iron/Acetic Acid.

  • Dissolution: Dissolve ACNP (10 mmol) in Ethanol/Water (4:1, 50 mL) .

  • Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 1.0 eq) .

  • Reflux: Heat to 80°C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Result: The filtrate contains 2,3-diamino-5-chloropyridine , which is unstable to oxidation and should be used immediately in the next step.[1]

Protocol C: One-Pot Cyclization to Imidazo[4,5-b]pyridine

This workflow converts ACNP directly to the fused scaffold, ready for drug discovery screening.[1]

  • Precursor: Generate the diamine via Protocol B.

  • Cyclization: To the filtrate, add Triethyl Orthoformate (3.0 eq) and a catalytic amount of p-TSA (5 mol%) .

  • Reflux: Heat at 80-90°C for 4 hours.

  • Workup: Evaporate solvent. Partition between EtOAc and NaHCO₃.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

    • Target: 6-Chloro-3H-imidazo[4,5-b]pyridine.[1][3]

Visualizing the Synthetic Pathway

The diagram below illustrates the divergent utility of ACNP. Note how the C-Cl bond is preserved until the final "Diversification" step.

ReactionPathway ACNP 2-Amino-5-chloro- 3-nitropyridine Diamine 2,3-Diamino- 5-chloropyridine ACNP->Diamine Fe / AcOH (Reduces NO2, Keeps Cl) Scaffold 6-Chloro-imidazo [4,5-b]pyridine Diamine->Scaffold HC(OEt)3 / H+ (Cyclization) caption Figure 2: The 'Preserve-and-Couple' strategy using ACNP for library generation. FinalDrug 6-Aryl-imidazo [4,5-b]pyridine (Bioactive) Scaffold->FinalDrug Ar-B(OH)2 / Pd(dppf)Cl2 (Suzuki Coupling)

Expert Commentary & Troubleshooting

The "De-Chloro" Trap: A common failure mode in ACNP usage is the accidental loss of the chlorine atom during nitro reduction.

  • Avoid: Pd/C with H₂ balloon, Formate reduction with Pd.[1]

  • Use: Fe/NH₄Cl, SnCl₂/HCl, or Raney Nickel (carefully monitored).[1]

Regioselectivity in Suzuki Coupling: While ACNP has a C-Cl bond, performing Suzuki coupling before reduction (directly on the nitro compound) is often sluggish due to the electron-withdrawing nature of the nitro group deactivating the oxidative addition step.

  • Recommendation: Build the heterocyclic core first. The resulting imidazopyridine is more electron-rich, facilitating the Pd-insertion at the C-6 position (formerly C-5 of ACNP).

Safety Note: Unlike 2-chloro-3-nitropyridine, which is a potent skin sensitizer causing severe dermatitis, ACNP is relatively benign due to the amino group reducing volatility and electrophilicity.[1] However, standard PPE for nitro-aromatics is required.

References

  • BenchChem. (2025).[4] this compound: Synthesis and Properties. Retrieved from

  • ChemicalBook. (2024). Synthesis of 2-amino-3-nitro-5-chloropyridine from 2-amino-5-chloropyridine. Retrieved from

  • Rosenberg, A. J., et al. (2012).[1][5] "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1764–1767.[1] (Demonstrates the utility of the chloro-handle in similar scaffolds). Retrieved from

  • Wang, X., et al. (2018).[1] "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine." ACS Omega. (Comparative methodology for cyclization). Retrieved from

  • Google Patents. (1976). US3985759A: Process for preparing 2-amino-5-chloropyridine.[1][3] (Foundational patent for the chlorination/nitration sequence). Retrieved from

Sources

Comparative Evaluation of Chlorinating Agents for Deoxychlorination in Pyridine Synthesis

[1]

Executive Summary

The conversion of hydroxypyridines (pyridones) to chloropyridines is a cornerstone transformation in medicinal chemistry, serving as the entry point for SNAr functionalization. While Phosphorus Oxychloride (

This guide evaluates



Key Finding:

Vilsmeier-Haack protocol (

+ cat. DMF)

Mechanistic Foundation: The Activation Challenge

Pyridine is

Activation Pathway Visualization

The following diagram illustrates the divergent activation pathways between standard phosphoryl transfer and the Vilsmeier chloroiminium route.

GSubstrate2-Pyridone(Unreactive)Inter_POCl3DichlorophosphateIntermediate(Sticky/Stable)Substrate->Inter_POCl3+ POCl3(Hard Activation)Inter_VilsChloroiminium Ion(Highly Reactive)Substrate->Inter_Vils+ SOCl2 / cat. DMF(Vilsmeier Route)Product2-ChloropyridineInter_POCl3->Product+ Cl-Inter_Vils->Product+ Cl-

Figure 1: Mechanistic divergence. The Vilsmeier route generates a highly electrophilic chloroiminium species, often allowing for milder conditions than the phosphate ester route.

Comparative Analysis of Agents

Phosphorus Oxychloride ( )[2][3][4]
  • Role: The "Workhorse."

  • Mechanism: Reacts with the pyridone oxygen to form a phosphorodichloridate leaving group.

  • Pros: High boiling point (106°C) allows for high-temperature activation; excellent for sterically hindered substrates.

  • Cons:

    • Atom Economy: Poor. Generates stoichiometric phosphoric acid waste.

    • Workup: Hydrolysis of excess

      
       creates viscous "polyphosphoric acid" sludge that traps product.
      
    • Safety: Critical Hazard. Quenching excess

      
       with water can lead to a delayed exotherm (thermal runaway) due to the formation of metastable hydrates before rapid hydrolysis [1].
      
Thionyl Chloride ( ) + Catalytic DMF
  • Role: The "Green" Alternative.

  • Mechanism:

    
     reacts with catalytic DMF to form the Vilsmeier reagent (chloroiminium chloride), which activates the pyridone.
    
  • Pros:

    • Byproducts: Produces

      
       (gas) and 
      
      
      (gas).[1] No solid phosphorus waste.
    • Purification: Often allows for "distill-and-crystallize" workflows without aqueous extraction.

  • Cons: Lower boiling point (76°C) may not drive difficult reactions to completion without pressure vessels.

Phosphorus Pentachloride ( )
  • Role: The "Sledgehammer."

  • Mechanism: Aggressive chlorination, often used in a melt or mixed with

    
    .
    
  • Pros: Converts the most stubborn electron-deficient lactams.

  • Cons: Solid handling is difficult (hygroscopic); extremely corrosive; poor atom economy.

Decision Matrix: Selecting the Right Agent

Feature

(Standard)

+ DMF (Catalytic)

Reactivity HighMedium-HighVery High
Atom Economy LowHighVery Low
Workup Ease Difficult (Emulsions)Excellent (Gaseous byproducts)Difficult
Safety Profile High Risk (Quench)Moderate (Gas scrubbing req.)Moderate
Cost LowLowMedium
Recommended For Deactivated/Hindered substratesScale-up (>100g); Acid-stable productsSubstrates failing with

Experimental Protocols

Protocol A: Standard Chlorination with (Small Scale)

Best for: Initial R&D screening where yield is prioritized over process efficiency.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap).

  • Addition: Charge 2-hydroxypyridine (1.0 equiv) and

    
     (neat, 3.0 - 5.0 equiv).
    
    • Note: If the substrate is solid, add it to the

      
       at room temperature.
      
  • Reaction: Heat to reflux (105–110 °C) for 2–4 hours. Monitor by LCMS (look for M+H of product, confirm disappearance of M+H of SM).

  • Workup (The "Reverse Quench" - CRITICAL):

    • Cool the reaction mixture to RT.

    • Concentrate under reduced pressure to remove bulk excess

      
      .
      
    • Slowly pour the residue into a beaker of crushed ice/water with vigorous stirring. Maintain internal temp <20°C.

    • Why: Adding water to the reaction flask can cause an explosion.

  • Extraction: Neutralize with saturated

    
     (pH 8) and extract with Dichloromethane (DCM).
    
Protocol B: Vilsmeier-Haack Deoxychlorination ( /DMF)

Best for: Process scale-up and easier purification.

  • Setup: Flame-dried flask, inert atmosphere (

    
    ), reflux condenser with gas scrubber (
    
    
    evolution).
  • Reagent Formation: Charge Toluene (10 vol) and DMF (0.1 equiv). Add

    
     (2.0 equiv) at RT. Stir for 15 min to form the Vilsmeier salt (often visible as a white precipitate or oil).
    
  • Substrate Addition: Add 2-hydroxypyridine (1.0 equiv).

  • Reaction: Heat to reflux (approx. 80–110 °C depending on solvent) for 4–6 hours.

  • Workup:

    • Concentrate to remove solvent and excess

      
      .
      
    • Dilute with water (careful of residual acid) and adjust pH.

    • Product often precipitates as a solid or can be extracted with high purity.

Process Safety Logic: The Quench

One of the most frequent accidents in pyridine synthesis is the mishandling of the

SafetyStep1Reaction Complete(Excess POCl3 present)DecisionQuench Method?Step1->DecisionWrongAdd Water to Acid(Direct Quench)Decision->WrongUnsafeRightAdd Acid to Water(Reverse Quench)Decision->RightRecommendedResult_BadAccumulation of hydrates-> Delayed Exotherm-> ERUPTIONWrong->Result_BadResult_GoodControlled HydrolysisHeat DissipatedRight->Result_Good

Figure 2: Safety workflow for phosphorus oxychloride quenching. The "Reverse Quench" is mandatory for scale >1g.

References

  • Safety of POCl3 Quenching: S. A. am Ende, et al. "Control of the Exothermic Reaction between Phosphorus Oxychloride and Water." Organic Process Research & Development, 1999, 3(5), 319–323.

  • Vilsmeier-Haack Mechanism & Application: M. A. Berliner, et al. "Quenching of Vilsmeier Reagents: A Safety Note." Organic Process Research & Development, 2011, 15(5), 1149–1151.

  • Comparison of Chlorinating Agents (Quinazolone/Pyridine analogs): L. Taleli, et al. "Deoxychlorination of Quinazolin-4(3H)-ones." Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[2]

Benchmarking the performance of 2-Amino-5-chloro-3-nitropyridine in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Benchmarking 2-Amino-5-chloro-3-nitropyridine (ACNP) as a Scaffold in Heterocyclic Synthesis

Executive Summary This guide evaluates the performance of This compound (ACNP) , a critical "pivot" intermediate in the synthesis of 6-chloroimidazo[4,5-b]pyridines—a privileged scaffold in kinase inhibitors (e.g., CDK, MAPK pathways). Unlike its non-chlorinated or bromo-analogs, ACNP offers a unique balance of cost-efficiency and orthogonal reactivity . The chlorine atom at C-5 provides a stable handle for late-stage diversification via palladium-catalyzed cross-coupling, while the nitro/amino pair at C-3/C-2 serves as the precursor for imidazole ring fusion.

This document compares ACNP against key alternatives (5-H and 5-Br analogs) and provides optimized, self-validating protocols for its two primary reaction pathways: Nitro Reduction and C-5 Functionalization .

Part 1: Chemical Profile & Reactivity Landscape

The utility of ACNP stems from its electronic "push-pull" system.[1] The electron-donating amino group (C-2) and the electron-withdrawing nitro group (C-3) create a highly polarized system susceptible to reduction, while the chlorine atom (C-5) remains relatively inert to nucleophilic aromatic substitution (


) due to the meta-relationship with the nitro group, preserving it for metal-catalyzed coupling.

Table 1: Comparative Profile of 2-Amino-3-nitropyridine Analogs

Feature5-Chloro (ACNP) 5-Bromo Analog 5-H (Unsubstituted)
Cost Efficiency High (Cl is cheaper than Br)ModerateHigh
C-5 Reactivity (Suzuki) Moderate (Requires specialized ligands)High (Standard Pd catalysts)N/A
Reduction Selectivity High (With chemical reductants)Moderate (Debromination risk)High
Stability High (Resistant to incidental hydrolysis)Moderate (Light sensitive)High
Primary Application Late-stage diversification librariesRapid SAR generationCore scaffold synthesis

Part 2: Critical Workflow 1 – The "Gateway" Reduction

Objective: Selective reduction of the C-3 nitro group to a primary amine without dechlorinating the C-5 position.

The Challenge: Dehalogenation

Standard catalytic hydrogenation (


, Pd/C) is not recommended  for ACNP. The conditions required to reduce the hindered nitro group often lead to hydrodechlorination, yielding the 5-H impurity which is difficult to separate.

Performance Benchmarking: Reduction Methods

MethodReagentsYieldSelectivity (Cl Retention)Scalability
Catalytic Hydrogenation

(50 psi), Pd/C, MeOH
60-75%Poor (<85%)High
Iron Reduction Fe powder, AcOH, EtOH85-92%Excellent (>99%)Moderate (Fe waste)
Zinc Reduction Zn dust, HCl (conc.),

80-88%Excellent (>99%)High
Stannous Chloride

, HCl
70-80%Good (>95%)Low (Toxic waste)
Optimized Protocol: Fe-Mediated Chemical Reduction

This protocol is designed to be self-validating. The color change serves as an in-process control.

Reagents: ACNP (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (0.5 equiv), Ethanol/Water (4:1 v/v).

  • Setup: Charge a 3-neck flask with ACNP, Ethanol, and Water. Mechanical stirring is required due to iron slurry density.

  • Activation: Heat mixture to 70°C. Add

    
    .
    
    • Checkpoint 1: Ensure internal temperature stabilizes at 70°C.

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Exotherm Alert: Monitor temp; do not exceed 85°C to prevent side reactions.

  • Monitoring: Reaction typically completes in 2–3 hours.

    • Visual Checkpoint: The bright yellow suspension (Nitro) will fade to a dark grey/brown slurry.

    • TLC Validation: Eluent 5% MeOH in DCM. Product (Diamine) is highly fluorescent under UV (254/365 nm) and more polar than ACNP.

  • Workup: Filter hot through Celite (critical to remove iron oxides). Wash cake with hot ethanol. Concentrate filtrate.

  • Isolation: The product, 2,3-diamino-5-chloropyridine, oxidizes rapidly in air. Proceed immediately to cyclization or store under Argon at -20°C.

Part 3: Critical Workflow 2 – C-5 Functionalization (Suzuki Coupling)

Objective: Coupling aryl boronic acids to the C-5 chloride before or after cyclization.

While the 5-Bromo analog couples readily with standard catalysts (e.g.,


), ACNP (5-Chloro) requires electron-rich, bulky phosphine ligands to facilitate the oxidative addition into the stronger C-Cl bond.

Recommended Catalyst System:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos or SPhos (2-4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Experimental Insight: Performing the Suzuki coupling on the nitro intermediate (ACNP) is often superior to the diamine or imidazopyridine stages. The free amines in the downstream products can coordinate to Palladium, poisoning the catalyst and requiring higher loadings.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from ACNP, highlighting the decision points between Cyclization and Functionalization.

ACNP_Pathways cluster_legend Decision Logic ACNP 2-Amino-5-chloro- 3-nitropyridine (ACNP) (Pivot Scaffold) Diamine 2,3-Diamino- 5-chloropyridine (Unstable Intermediate) ACNP->Diamine Fe/AcOH or Zn/HCl (Avoid H2/Pd) Suzuki Suzuki Coupling (Pd-XPhos/Ar-B(OH)2) ACNP->Suzuki C-5 Functionalization Cyclization Cyclization (Aldehyde/Orthoester) Diamine->Cyclization Imidazo 6-Chloroimidazo [4,5-b]pyridine Cyclization->Imidazo Ring Closure Functionalized 5-Aryl-2-amino- 3-nitropyridine Suzuki->Functionalized Yield: 70-85% Functionalized->Diamine Reduction Step (Post-coupling) key1 Red Arrow: Critical Step (Selectivity Risk)

Caption: Divergent synthetic workflows for ACNP. The red path indicates the critical reduction step requiring chemical selectivity to avoid dehalogenation.

Part 5: Self-Validating Workflow for Imidazopyridine Synthesis

This diagram details the logic flow for the "One-Pot" Reduction/Cyclization sequence, a high-efficiency method for drug discovery.

OnePot_Protocol Start Start: ACNP + Aldehyde + Na2S2O4 (Dithionite) Heat Heat to 90°C (DMSO) Start->Heat Check1 Checkpoint: Solution clears? (Nitro reduction complete) Check1->Heat No (Add more reductant) Check2 Checkpoint: Fluorescence? (Imidazopyridine formed) Check1->Check2 Yes Heat->Check1 Workup Pour into Ice Water Check2->Workup Yes (Blue Fluorescence) Precipitate Precipitate Forms? Workup->Precipitate Filter Filter & Wash (Final Product) Precipitate->Filter Yes Extract Extract with EtOAc (Low Yield Path) Precipitate->Extract No (Oily product)

Caption: Logic flow for the one-pot reductive cyclization using Sodium Dithionite, minimizing isolation of unstable intermediates.

References

  • Vertex AI Search. (2024). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. ACS Omega. Link

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Link

  • Google Patents. (2017). CN106432069A - Method for preparation of 2-amino-5-chloro-pyridine.[2] Link

  • Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
2-Amino-5-chloro-3-nitropyridine
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2-Amino-5-chloro-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.